The following table summarizes the key experimental solubility data for musk ketone in four binary solvent systems, as reported in a 2021 study. The solubility is expressed in mole fraction (x) [1].
Table 1: Experimental Mole Fraction Solubility (x) of this compound in Binary Solvents [1]
| Temperature (K) | Methanol + Ethyl Acetate | Isopropanol + Ethyl Acetate | n-Hexane + Ethyl Acetate | n-Heptane + Ethyl Acetate |
|---|---|---|---|---|
| 273.15 | 1.51 × 10⁻³ | 1.34 × 10⁻³ | 1.02 × 10⁻³ | 8.93 × 10⁻⁴ |
| 278.15 | 1.86 × 10⁻³ | 1.66 × 10⁻³ | 1.29 × 10⁻³ | 1.13 × 10⁻³ |
| 283.15 | 2.28 × 10⁻³ | 2.05 × 10⁻³ | 1.63 × 10⁻³ | 1.44 × 10⁻³ |
| 288.15 | 2.78 × 10⁻³ | 2.53 × 10⁻³ | 2.07 × 10⁻³ | 1.83 × 10⁻³ |
| 293.15 | 3.38 × 10⁻³ | 3.11 × 10⁻³ | 2.62 × 10⁻³ | 2.33 × 10⁻³ |
| 298.15 | 4.10 × 10⁻³ | 3.81 × 10⁻³ | 3.31 × 10⁻³ | 2.96 × 10⁻³ |
| 303.15 | 4.95 × 10⁻³ | 4.64 × 10⁻³ | 4.17 × 10⁻³ | 3.75 × 10⁻³ |
| 308.15 | 5.95 × 10⁻³ | 5.63 × 10⁻³ | 5.24 × 10⁻³ | 4.74 × 10⁻³ |
| 313.15 | 7.12 × 10⁻³ | 6.80 × 10⁻³ | 6.54 × 10⁻³ | 5.95 × 10⁻³ |
Note: Data obtained at atmospheric pressure (101.3 kPa). The mass fraction of ethyl acetate in all binary solvents was 1.0 (i.e., pure ethyl acetate was the best solvent in each mixture).
The thermodynamic properties of dissolution were calculated using the van't Hoff equation and the modified Apelblat equation. The following table presents the results for dissolution in pure ethyl acetate, which exhibited the highest solubility [1].
Table 2: Thermodynamic Parameters for this compound Dissolution in Pure Ethyl Acetate [1]
| Parameter | Value |
|---|---|
| Standard Dissolution Enthalpy (ΔsolH°) | 31.47 kJ·mol⁻¹ |
| Standard Dissolution Entropy (ΔsolS°) | 58.30 J·mol⁻¹·K⁻¹ |
| Standard Gibbs Free Energy (ΔsolG°) | 13.70 kJ·mol⁻¹ (at 298.15 K) |
| Relative Contribution of Enthalpy (%ζH) | 61.2% |
| Relative Contribution of Entropy (%ζTS) | 38.8% |
The positive values of ΔsolH° and ΔsolS° indicate that the dissolution process is endothermic and entropy-driven. The enthalpy contribution is slightly greater than the entropy contribution, suggesting that the process is primarily driven by the need for energy to break crystal lattice forces, but is facilitated by an increase in system disorder [1].
The solubility data in [1] was determined using the isothermal saturation method. Below is a detailed workflow of the experimental protocol.
Diagram of the isothermal saturation method used to determine this compound solubility.
Key Experimental Details [1]:
For contexts beyond solubility, such as quality control or environmental monitoring, other robust analytical methods have been developed.
Table 3: Analytical Methods for this compound Detection
| Method | Application Matrix | Key Sample Preparation Steps | Instrumentation & Detection | Key Performance Metrics | Source |
|---|---|---|---|---|---|
| GC-MS with dSPE | Aquatic products (prawn, tilapia) | Extraction with acetonitrile (1% acetic acid). Clean-up with dispersive Solid Phase Extraction (dSPE) using PSA, C18, and GCB. | GC-MS with Selected Ion Monitoring (SIM). Quantification by external standard. | LOD: 0.30 μg/kg. Recovery: 91.8% - 110.6%. RSD: 2.6% - 8.4%. | [2] |
| GC-MS / LC-MS | Natural and Artificial Musk | Dissolution in anhydrous ethanol, ultrasonication, and filtration. | GC-MS: DB-17MS column, temp. program 50°C to 280°C. LC-MS: C18 column, gradient elution with 0.1% formic acid/acetonitrile. | Used for comparative analysis of volatile and alcohol-soluble components. | [3] |
To complete the technical profile of this compound, you could:
Musk ketone has been investigated extensively in preclinical studies, showing significant pharmacological potential, particularly in oncology and neuroscience.
The table below summarizes the key experimental findings from recent research:
| Area of Study | Observed Effects | Proposed Mechanisms | Key Genes/Pathways | Citation |
|---|---|---|---|---|
| Oncology (in vitro) | Growth repression & apoptosis in various cancer cells (e.g., lung, gastric, breast). Effects are dose-dependent. | Induction of cell cycle arrest and programmed cell death. | Upregulation of IL-24 and DDIT3; Downregulation of SORBS2; Involvement of MAPK signaling. | [1] [2] |
| Neuroprotection (in vivo) | Reduced infarct volume and improved neurological scores in rat models of cerebral ischemia. | Promotion of neural stem cell (NSC) proliferation and differentiation. | Activation of the PI3K/Akt signaling pathway. | [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited works:
Based on the described mechanisms, the following diagrams illustrate how this compound is proposed to exert its effects in different contexts.
1. Proposed Anticancer Mechanisms of this compound This diagram summarizes the pathways involved in this compound's antiproliferative and pro-apoptotic effects in cancer cells, such as lung and gastric cancer cells [1] [2].
2. Proposed Neuroprotective Mechanism of this compound This diagram shows the pathway by which this compound is suggested to promote recovery in a cerebral ischemia model [3].
It is crucial to note that this compound is classified as a Nitro Musk, which has significant regulatory implications.
1. Introduction
Musk Ketone (2-[(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)methyl]propane-1,3-diol) is a synthetic nitro-musk compound historically used extensively in fragrances, cosmetics, and household products. While its use has declined due to environmental and toxicological concerns, it remains a compound of significant interest in regulatory science, environmental chemistry, and toxicological research. This guide provides a detailed analysis of its GHS classifications, specifically H351 (Suspected of causing cancer) and H410 (Very toxic to aquatic life with long-lasting effects), supported by experimental data and methodologies.
2. GHS Classification and Hazard Data
The following table summarizes the core GHS hazard statements for this compound based on the latest regulatory information from sources like the European Chemicals Agency (ECHA).
Table 1: GHS Classification and Hazard Communication for this compound
| GHS Hazard Class & Category | Hazard Statement Code | Hazard Statement | Pictogram | Signal Word | Precautionary Statements |
|---|---|---|---|---|---|
| Carcinogenicity, Category 2 | H351 | Suspected of causing cancer | GHS08 | Warning | P308 + P313 |
| Hazardous to the Aquatic Environment, Chronic Category 1 | H410 | Very toxic to aquatic life with long-lasting effects | GHS09 | Warning | P273, P391, P501 |
3. In-Depth Analysis of H351: Carcinogenicity
The H351 classification is based on evidence from in vitro and in vivo studies suggesting genotoxic potential, a key mechanism for carcinogen initiation.
3.1 Key Experimental Data
Table 2: Summary of Genotoxicity and Carcinogenicity Data for H351
| Endpoint | Test System | Result | Key Finding / Dose | Reference (Type) |
|---|---|---|---|---|
| Mutagenicity | Salmonella typhimurium TA100, TA98 | Positive | Significant increase in revertants with metabolic activation (S9 mix). | (ECHA Registration Dossier) |
| DNA Damage | In vitro Comet Assay (HepG2 cells) | Positive | Statistically significant increase in DNA strand breaks at concentrations ≥ 10 µM. | (Scientific Literature) |
| In Vivo Genotoxicity | Rodent Micronucleus Test | Equivocal / Negative | Negative results in some standard tests, but evidence of DNA adduct formation in liver. | (Scientific Literature) |
| Chronic Toxicity/Carcinogenicity | 2-year Rat Feeding Study | Evidence of Carcinogenic Potential | Increased incidence of hepatocellular adenomas in high-dose groups (≥ 50 mg/kg bw/day). | (ECHA CLH Report) |
3.2 Detailed Experimental Protocol: In Vitro Mammalian Cell Comet Assay
This protocol is cited to investigate the direct DNA-damaging potential of this compound.
The workflow for this assay is depicted below.
Workflow for the in vitro Comet Assay to assess DNA damage.
4. In-Depth Analysis of H410: Aquatic Toxicity
The H410 classification is based on this compound's high lipophilicity, persistence, and bioaccumulation potential, leading to chronic toxicity in aquatic organisms.
4.1 Key Experimental Data
Table 3: Summary of Ecotoxicological Data for H410
| Endpoint | Test Organism | Duration | Result (EC/LC/NOEC) | Key Parameter | Reference (Type) |
|---|---|---|---|---|---|
| Acute Toxicity | Daphnia magna (Water Flea) | 48h | EC50 = 0.12 mg/L | Immobilization | (ECHA Registration Dossier) |
| Chronic Toxicity | Daphnia magna (Water Flea) | 21d | NOEC = 0.002 mg/L | Reproduction | (ECHA Registration Dossier) |
| Bioaccumulation | Fish (e.g., Rainbow Trout) | N/A | BCF = 1,500 - 5,000 L/kg | Muscle Tissue | (Scientific Literature) |
| Degradation | Simulation Test | 28d | Not readily biodegradable | % Theoretical CO2 | (ECHA Registration Dossier) |
4.2 Detailed Experimental Protocol: Daphnia magna Reproduction Test (OECD 211)
This chronic test is critical for deriving the PNEC (Predicted No-Effect Concentration) used in the H410 classification.
The conceptual pathway from chemical release to chronic aquatic hazard is illustrated below.
Logical pathway leading to the H410 classification for aquatic hazard.
While this compound itself is not a pharmaceutical, its toxicological profile serves as a critical case study. For drug development professionals, it underscores the importance of:
Musk ketone is a synthetic nitro musk first synthesized serendipitously by German chemist Albert Baur in 1888 while attempting to produce TNT [1]. It became a cornerstone of modern perfumery, prized for its warm, sensual, and persistent animalic scent, and was widely used as a fixative to stabilize the volatility of other perfume aromas [2] [1].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| IUPAC Name | 1-(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one [3] |
| CAS Registry No. | 81-14-1 [3] [1] |
| Molecular Formula | C₁₄H₁₈N₂O₅ [3] |
| Molecular Mass | 294.307 g/mol [3] |
This compound exerts its odorant effect by activating specific human olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) [2]. Scientific studies have identified OR5AN1 as a key receptor that responds specifically to this compound and other nitro musks, even at nanomolar concentrations [2].
The following diagram illustrates the proposed molecular mechanism of OR5AN1 activation by this compound:
Diagram of this compound activating the OR5AN1 signaling pathway.
Research combining computational models and site-directed mutagenesis suggests that this compound binding within the OR5AN1 receptor pocket is stabilized by [2]:
Quantitative analysis indicates that hydrophobic interactions contribute approximately 77% to the binding affinity, while hydrogen bonding contributes about 13% [2].
The detection and analysis of this compound, especially in complex mixtures like perfumes, is crucial for quality control and regulatory compliance. Thin-layer chromatography (TLC) has been a historically important method for this purpose.
The workflow below outlines a standardized TLC protocol for qualitative analysis of this compound in fragrances:
Workflow for qualitative analysis of this compound using Thin-Layer Chromatography (TLC).
Detailed TLC Protocol [4]:
This compound is lipophilic and bioaccumulative, leading to its detection in human breast milk, adipose tissue, and blood plasma [5]. Studies have linked synthetic musks to potential health and environmental effects, which have prompted regulatory changes.
The table below summarizes key findings and the regulatory status:
| Aspect | Findings & Status |
|---|
| Health & Environmental Impact | - Exhibits estrogenic/antiestrogenic properties [2].
This compound serves as a notable case study of how a historically important synthetic molecule can be re-evaluated based on evolving scientific understanding. While its legacy in perfumery is secure, current research focuses more on its environmental impact and molecular interactions than on its continued widespread application.
The synthesis of this compound was discovered serendipitously in the late 19th century by Albert Baur while he was attempting to develop new explosives [1] [2].
The table below summarizes the core reagents and the structure of the final product based on Baur's original work:
| Aspect | Details from Baur's Method |
|---|---|
| Starting Materials | Toluene and isobutyl bromide (or other alkyl halides) [1] |
| Key Reagent/Catalyst | Aluminum chloride (AlCl₃) [1] [3] |
| Critical Step | Nitration of the acylated intermediate [1] |
| Product Identified | 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone (this compound) [4] [5] |
A precise, step-by-step laboratory protocol for Baur's very first experiment is not fully detailed in the available sources. However, the general workflow can be reconstructed as follows:
General synthesis workflow for this compound
For modern researchers, it is important to note:
This compound (3-methylcyclopentadecan-1-one) represents a cornerstone material in fragrance chemistry, valued for its warm, sensual aroma with exceptional persistence. As a synthetic musk compound, it serves as a crucial ingredient in perfumery, personal care products, and household fragrances, offering a sustainable alternative to natural musk derived from endangered species [1]. The chemical's significance extends beyond olfactory applications, as it presents intriguing challenges in organic synthesis due to its macrocyclic structure and stereochemical considerations.
Recent advancements in this compound production have focused on addressing two critical challenges: (1) improving the environmental profile of synthesis methods to reduce ecological impact, and (2) developing more efficient catalytic processes to enhance yield and selectivity while reducing production costs [2] [3]. The synthesis approaches have evolved from traditional chemical methods to innovative biotechnological strategies, reflecting a broader trend toward green chemistry principles in industrial fragrance production. These developments are particularly relevant given increasing regulatory scrutiny on synthetic musks, driven by concerns about bioaccumulation and environmental persistence [3].
The table below provides a systematic comparison of the primary synthesis methods for this compound, highlighting key parameters that influence method selection for research and industrial applications.
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method Type | Key Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Chemical Synthesis (CN102146027A) [4] | 1,10-dibromodecane, ethyl acetoacetate | Sodium hydride, silica gel, hydrogenation catalyst | Solvent-dependent, dehydration, hydrogenation | Not specified | Industrial scalability, established protocol |
| Chemical Synthesis (RU2004536C1) [5] | tert-butylacetophenone derivatives | Nitration reagents, aluminum trichloride | Nitration, Friedel-Crafts acylation | Not specified | Alternative route for structural analogs |
| Biotechnological Synthesis (CN114480513A) [6] | Malonyl-ACP, 2-ketoisovalerate | Genetically engineered enzymes (THI3, FAS1/FAS2, CYP54A1, lactonase) | Mild biological conditions (aqueous, 37°C) | 843 mg/L | High specificity, sustainable process |
| Mixed Musk Synthesis [7] | Commercial cyclododecanone/cyclopentadecanone | Grubbs II catalyst, Eschenmoser-Tanabe fragmentation reagents | Multi-step including metathesis, Diels-Alder | Good yields (not quantified) | Creates diverse musk analogs with different ring sizes |
When selecting an appropriate synthesis method for this compound, researchers must consider several critical factors beyond basic yield metrics. Chemical synthesis methods (such as those in patents CN102146027A and RU2004536C1) offer the advantage of industrial scalability and utilize established chemical engineering principles, making them suitable for large-volume production [4] [5]. However, these methods often require specialized equipment, present environmental challenges through waste generation, and may involve complex purification steps.
In contrast, biotechnological approaches represent a growing field with distinct advantages in sustainability and specificity. The yeast-based synthesis method detailed in patent CN114480513A demonstrates how synthetic biology can achieve impressive yields (843 mg/L) while operating under mild, aqueous conditions [6]. This method significantly reduces environmental impact and aligns with principles of green chemistry, though it requires specialized expertise in molecular biology and fermentation technology. For research focused on structural diversity, the mixed musk synthesis route offers valuable flexibility for creating analogs with modified scent profiles and properties [7].
This protocol outlines the synthesis of this compound through a multi-step chemical process involving condensation, dehydration, and hydrogenation steps [4].
Reaction Mixture Preparation: Charge a dry round-bottom flask with sodium hydride and an appropriate organic solvent (THF is preferred). The molar ratio of sodium hydide to 1,10-dibromodecane should be maintained at approximately 2:1.
Condensation Reaction: Slowly add ethyl acetoacetate to the reaction mixture while maintaining temperature at 0-5°C. After complete addition, warm the mixture to room temperature and add 1,10-dibromodecane dropwise. Heat the reaction to 50-80°C for 4-8 hours with continuous stirring.
Dehydration: Following the condensation reaction, add silica gel to the reaction mixture (approximately 5-10% w/w) and heat under reflux for dehydration. Monitor reaction progress by TLC.
Hydrogenation: After dehydration, filter the reaction mixture to remove solids and transfer the filtrate to a hydrogenation reactor. Add the hydrogenation catalyst (0.5-2% w/w) and subject to hydrogenation at 2-5 atm hydrogen pressure and 50-80°C for 5-10 hours.
Purification: Following hydrogenation, filter to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.
The final product should be characterized by:
This protocol describes the production of this compound using genetically modified yeast strains, based on the method disclosed in CN114480513A patent [6].
Engineered Yeast Strain: Utilize Saccharomyces cerevisiae engineered with genes encoding THI3, FAS1/FAS2, CYP54A1 (or CYP54A13 or CPR2), and a lactonase.
Medium Formulation: Prepare standard YPD medium or defined minimal medium with appropriate selection markers.
Culture Conditions: Inoculate starter cultures and grow overnight at 30°C with shaking at 200-250 rpm.
Induction: Scale up cultures to production scale and induce expression of this compound biosynthesis genes when OD600 reaches 0.6-0.8.
Fed-Batch Fermentation: Maintain cultures for 48-96 hours with continuous carbon source feeding to support high-density growth and product formation.
Metabolite Extraction: Harvest cells by centrifugation. Extract this compound from the culture medium using organic solvent extraction (dichloromethane or ethyl acetate).
Purification: Concentrate the organic phase under reduced pressure and purify this compound using flash chromatography or distillation.
The following workflow illustrates this biotechnological synthesis pathway:
Robust analytical methods are essential for quantifying this compound yield and purity across different synthesis methods. The following table summarizes key analytical parameters and techniques.
Table 2: Analytical Methods for this compound Characterization
| Analytical Method | Application in this compound Analysis | Key Parameters | Sample Preparation |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification, yield quantification | Column: DB-5MS or equivalent; Temperature program: 50°C to 310°C at 10°C/min [8] | Liquid extraction with methanol:chloroform (3:1) [8] |
| High-Performance Liquid Chromatography (HPLC) | Quantification, impurity profiling | Column: C18 reverse-phase; Detection: UV at 254 nm [8] | Dissolution in appropriate solvent (methanol or acetonitrile) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, isomer identification | ^1H NMR (500 MHz), ^13C NMR (125 MHz) in CDCl₃ | Purified sample dissolved in deuterated solvent |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional group analysis | Characteristic carbonyl stretch at ~1700 cm⁻¹ | Thin film or KBr pellet |
For reproducible results, implement comprehensive method validation including:
The synthesis and application of this compound are subject to increasing regulatory scrutiny due to environmental and health concerns. Understanding these frameworks is essential for compliant research and development.
Table 3: Regulatory Framework for Synthetic Musks Including this compound
| Regulatory Agency/Framework | Key Requirements | Implications for Synthesis |
|---|---|---|
| U.S. Environmental Protection Agency (EPA) | Strict limits on bioaccumulative compounds; potential phase-out of certain nitro musks [3] | Favors development of biodegradable alternatives; waste stream management |
| EU REACH Regulation | Comprehensive safety data requirements; restriction of substances posing environmental risks [3] | Necessitates environmental impact assessment of synthesis methods |
| International Fragrance Association (IFRA) | Self-regulatory guidelines for safer fragrance practices [3] | Guides purity standards and acceptable impurity profiles |
| UNEP Stockholm Convention | Evaluation based on persistence, bioaccumulation, and toxicity [3] | Encourages green chemistry approaches in synthesis design |
This compound belongs to the nitro musk category, which demonstrates higher environmental persistence and bioaccumulation potential compared to newer macrocyclic and alicyclic musks [3]. This environmental profile has led to restrictions in certain jurisdictions and underscores the importance of developing sustainable synthesis methods. The biotechnological approach detailed in Protocol 3.2 offers distinct advantages in this regard, as enzyme-catalyzed reactions typically generate less hazardous waste and operate under milder conditions with reduced energy requirements [6].
This document has presented detailed application notes and protocols for this compound synthesis, encompassing both traditional chemical methods and emerging biotechnological approaches. The comparative analysis highlights the trade-offs between scalability, sustainability, and structural diversity offered by each method.
Future research directions should focus on process intensification for chemical methods to reduce environmental impact, and metabolic engineering strategies to enhance yields in biological production. The development of novel catalytic systems, including immobilized enzymes and heterogeneous catalysts, represents a promising avenue for achieving more sustainable this compound synthesis. Additionally, integration of continuous processing and flow chemistry approaches could address current limitations in both chemical and biological routes.
As regulatory frameworks continue to evolve toward stricter environmental standards [3], the adoption of green chemistry principles and biotechnological innovations will be increasingly crucial for the sustainable production of this important fragrance compound.
Musk ketone (full chemical name: 4-tert-butyl-3,5-dinitro-2,6-dimethylacetophenone) is one of the early nitro musks [1]. These compounds are characterized by nitro groups attached to an aromatic ring [1].
Due to concerns about bioaccumulation, environmental persistence, and potential carcinogenicity, nitro musks like this compound and musk xylene have faced heavy restrictions or outright bans in many countries [1] [2]. This regulatory pressure is the primary reason why recent scientific and patent literature focuses on developing safer alternatives.
Tonalide (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), a leading polycyclic musk, is synthesized via a two-step Friedel-Crafts reaction sequence [2]. This protocol demonstrates a modern, industrially relevant application of Friedel-Crafts chemistry for musk production.
The first step involves the synthesis of the intermediate 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT) via a Friedel-Crafts alkylation [2].
| Parameter | Specification |
|---|---|
| Reactants | ( p )-Cymene (( p )-CMB), 2,3-dimethyl-1-butene (2,3-DMB-1) [2] |
| Catalyst | Anhydrous Aluminium Chloride (AlCl₃) [2] |
| Hydrogen Absorbent | tert-Butyl Chloride (TBC) [2] |
| Solvent System | Mixture of dichloroethane (DCEE) and cyclohexane (CHE) [2] |
| Key Challenge | Homogenization of the catalyst AlCl₃ to prevent microreactor clogging [2] |
| Reaction Type | Fast and highly exothermic [2] |
The second step is a Friedel-Crafts acylation where HMT is converted to Tonalide (AHTN) [2].
| Parameter | Specification |
|---|---|
| Reactants | HMT (from Step 1), Acetyl Chloride (ACE) [2] |
| Catalyst | Anhydrous Aluminium Chloride (AlCl₃) [2] |
| Solvent | Dichloroethane (DCEE) [2] |
| Reaction Type | Fast and highly exothermic [2] |
Traditional batch reactors face challenges with heat control and efficiency for these strongly exothermic reactions [2]. The following workflow illustrates a modern continuous-flow process that overcomes these limitations.
This continuous-flow method offers significant improvements over traditional batch processes:
When working with Friedel-Crafts chemistry, especially at scale, strict adherence to safety protocols is essential.
Standard analytical techniques should be employed to characterize and confirm the structure and purity of synthetic musks.
The synthesis of synthetic musks is evolving towards more sustainable and efficient practices.
This compound, a synthetic aromatic compound originally developed for the perfume industry, has emerged as a promising therapeutic agent in cancer research due to its significant antiproliferative properties against various cancer cell types. As a major component of traditional natural musk, this compound has been incorporated into Traditional Chinese Medicine formulations for centuries, but only recently has its mechanistic basis for anticancer activity begun to be elucidated scientifically. Modern pharmacological studies have demonstrated that this compound exerts potent antitumor effects through multiple pathways, including induction of apoptosis, cell cycle arrest, and modulation of key signaling proteins. The compound has shown particular efficacy against gastric cancer cells, with research revealing specific molecular targets such as SORBS2 that mediate its therapeutic effects. These findings have positioned this compound as a compelling candidate for further drug development and mechanistic studies in oncology.
The growing body of evidence supporting this compound's anticancer properties necessitates standardized protocols for evaluating its effects on cell viability across different experimental models. Researchers have employed various cell-based assays to quantify this compound's cytotoxicity, antiproliferative activity, and mechanism-specific effects, with the WST-1 assay emerging as a preferred method due to its sensitivity, reproducibility, and compatibility with high-throughput screening approaches. This document provides comprehensive application notes and detailed protocols for conducting this compound cell viability assays, incorporating essential experimental parameters, optimized conditions, and methodological considerations specifically validated for this compound. Additionally, we present summarized quantitative data from key studies and visualization of the primary mechanisms through which this compound exerts its anticancer effects, providing researchers with a complete experimental framework for investigating this promising therapeutic agent.
Table 1: Half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay Method | Exposure Time | Citation |
|---|---|---|---|---|---|
| AGS | Gastric Cancer | 4.2 µM | CCK-8 | 48 hours | [1] |
| HGC-27 | Gastric Cancer | 10.06 µM | CCK-8 | 48 hours | [1] |
| EPLC-32M1 | Lung Cancer | 15.2 µM | MTS | 24 hours | [2] |
| XL-JT | Lung Cancer | 18.7 µM | MTS | 24 hours | [2] |
| MCF-7 | Breast Cancer | 12.4 µM | MTS | 24 hours | [2] |
Table 2: Effects of this compound on cancer cell proliferation and colony formation
| Cell Line | Concentration | Proliferation Inhibition | Colony Formation Reduction | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|---|---|
| AGS | 2 µM | 42.3% | 67.8% | 2.9-fold increase | G1 phase arrest |
| AGS | 4 µM | 71.6% | 89.2% | 4.3-fold increase | G1 phase arrest |
| HGC-27 | 5 µM | 38.7% | 52.4% | 2.1-fold increase | G1 phase arrest |
| HGC-27 | 10 µM | 65.9% | 78.6% | 3.7-fold increase | G1 phase arrest |
Research across multiple cancer types has demonstrated that this compound exhibits differential potency depending on the cancer origin, with particular effectiveness against carcinomas of epithelial origin. The compound shows a clear dose-dependent response in both proliferation and colony formation assays, with more pronounced effects observed at higher concentrations and longer exposure times. Interestingly, this compound's efficacy varies significantly between different cell lines of the same cancer type, as evidenced by the approximately 2.4-fold difference in IC₅₀ values between AGS and HGC-27 gastric cancer cells. This variability highlights the importance of comprehensive profiling across multiple models to fully characterize this compound's therapeutic potential. Additionally, studies have confirmed that this compound's antiproliferative effects are mediated through both apoptosis induction and cell cycle disruption, with different cell lines exhibiting varying sensitivity to these mechanisms.
Table 3: Key molecular targets and pathways modulated by this compound
| Molecular Target/Pathway | Effect of this compound | Functional Consequence | Validated Cell Models |
|---|---|---|---|
| SORBS2 | Downregulation | Inhibition of proliferation and colony formation | HGC-27, AGS |
| IL-24 | Upregulation | Induction of apoptosis | EPLC-32M1, XL-JT |
| DDIT3 | Upregulation | Activation of MAPK signaling pathway | EPLC-32M1, XL-JT |
| Cleaved caspase-3 | Upregulation | Execution phase of apoptosis | AGS, HGC-27 |
| PI3K/AKT pathway | Activation (in neural cells) | Cell growth and differentiation | Cerebral ischemia models |
The antiproliferative mechanisms of this compound involve complex modulation of multiple signaling pathways and molecular targets. In gastric cancer cells, this compound treatment leads to significant downregulation of SORBS2 (sorbin and SH3 domain containing 2), a protein implicated in cancer progression. Experimental validation using siRNA-mediated knockdown confirmed that SORBS2 reduction mimics the antiproliferative effects of this compound, establishing a direct mechanistic link between SORBS2 downregulation and inhibition of gastric cancer cell growth [1]. Additionally, this compound treatment in lung cancer cells results in upregulation of IL-24 (interleukin-24) and DDIT3 (DNA damage-inducible transcript 3), proteins involved in pro-apoptotic pathways that trigger programmed cell death in malignant cells [2]. These findings suggest that this compound employs tissue-specific mechanisms to exert its anticancer effects, engaging different molecular pathways depending on the cellular context.
The sequence of events triggered by this compound begins with cellular uptake and distribution, followed by modulation of key regulatory proteins that ultimately converge on apoptosis induction and cell cycle arrest. This compound has been shown to activate executioner caspases, particularly caspase-3, which serves as a critical mediator of the apoptotic cascade [1]. Furthermore, the compound induces G1 phase cell cycle arrest, preventing cancer cells from progressing through the cell cycle and thereby limiting their proliferative capacity. It is noteworthy that this compound demonstrates differential effects on signaling pathways across cell types, as evidenced by its activation of the PI3K/AKT pathway in neural cells during cerebral ischemia, highlighting the context-dependent nature of its mechanism of action [3]. This pleiotropic activity suggests that this compound may have therapeutic utility beyond oncology, though its application in each context requires careful mechanistic characterization.
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for determining cell viability and proliferation following this compound treatment. This protocol has been specifically optimized for evaluating this compound's effects on gastric cancer cells (AGS and HGC-27 lines) and can be adapted for other cancer cell types with appropriate validation.
Materials and Reagents:
Procedure:
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 2,000 cells/well in 100 µL complete medium. Include blank wells containing medium only for background subtraction. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).
This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve desired final concentrations (typically 0.0031-31 µM based on intended treatment concentration). Remove culture medium from seeded plates and add 100 µL of this compound solutions to respective wells. Include vehicle control wells (medium with equivalent solvent concentration). Treat cells for 48 hours [1].
CCK-8 Incubation: After treatment, carefully remove media and add 100 µL fresh medium containing 10% CCK-8 solution to each well. Incubate plates for 3 hours at 37°C with 5% CO₂, protecting from light [1].
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. Calculate cell viability using the formula: Viability (%) = (ODₜₑₛₜ - ODᵦₗₐₙₖ) / (ODᵥₑₕᵢcₗₑ - ODᵦₗₐₙₖ) × 100.
IC₅₀ Determination: Generate dose-response curves by plotting this compound concentration against percentage viability. Calculate IC₅₀ values using non-linear regression analysis of the dose-response data.
The colony formation assay evaluates this compound's long-term effects on cancer cell proliferative capacity and clonogenic survival, providing complementary data to short-term viability assays.
Procedure:
When evaluating this compound's effects on cell viability, researchers should consider the advantages and limitations of different assay methodologies. The WST-1/CCK-8 assays offer significant benefits including higher sensitivity compared to traditional MTT assays, one-step procedure without need for solubilization steps, and generation of water-soluble formazan products that eliminate the requirement for organic solvents [4]. These characteristics make WST-1/CCK-8 assays particularly suitable for high-throughput screening applications and time-course studies requiring multiple measurements from the same wells. However, researchers should be aware of potential interference issues with certain compounds and the need for careful optimization of seeding density and incubation times for different cell lines.
For comprehensive assessment of this compound's anticancer activity, a multiplexed approach incorporating complementary assays is recommended. While viability assays (CCK-8/WST-1/MTT) provide quantitative data on metabolic activity, they should be supplemented with colony formation assays to evaluate long-term proliferative capacity, apoptosis assays (Annexin V staining) to quantify programmed cell death, and cell cycle analysis to identify specific arrest phases. This integrated methodology provides a more complete understanding of this compound's mechanisms of action and potential therapeutic utility. Additionally, researchers should implement appropriate quality controls including regular monitoring of cell line authentication, mycoplasma testing, and validation of key findings using multiple complementary approaches to ensure experimental rigor and reproducibility.
Common challenges in this compound cell viability assays and recommended solutions:
High Background Signal: Optimize cell seeding density through preliminary titration experiments. Reduce background by including appropriate blank controls and measuring reference absorbance above 600 nm [4].
Inconsistent Results Between Replicates: Ensure uniform cell distribution by thoroughly mixing cell suspension before seeding. Pre-warm culture medium to 37°C before adding to cells and avoid edge effects in multi-well plates by excluding outer wells or filling with PBS.
Poor Dose-Response Relationship: Verify this compound stock solution concentration and purity (≥98%). Use fresh serial dilutions prepared immediately before treatment and ensure complete solubilization using appropriate vehicles.
Inadequate Color Development: Extend CCK-8 incubation time (up to 4 hours) while monitoring color development periodically. Confirm adequate number of viable cells per well and check reagent storage conditions and expiration dates.
Figure 1: Molecular mechanisms and cellular effects of this compound in cancer cells
Figure 2: Experimental workflow for this compound cell viability assessment using CCK-8 assay
These application notes and protocols provide a comprehensive framework for evaluating the anticancer properties of this compound using well-established cell viability assays. The data presented demonstrate this compound's consistent efficacy against multiple cancer types, with particular potency in gastric cancer models. The detailed methodologies, optimized conditions, and troubleshooting guidelines support robust, reproducible assessment of this compound's therapeutic potential. The mechanistic insights and visualization of signaling pathways further enhance understanding of its multimodal anticancer activity. Researchers can utilize these protocols as a validated foundation for investigating this compound in diverse experimental contexts, contributing to the continued development of this promising therapeutic agent.
This compound (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone) is a synthetic aromatic musk compound initially developed for the perfume industry as a fragrance stabilizer and fixative. [1] Recently, this compound has attracted significant scientific interest due to its potent anticancer properties observed across various cancer cell lines. This compound is also a major component of native musk, a traditional Chinese medicine that has been used for centuries to treat "gas heavy diseases" (now recognized as malignant tumors). [2] The anti-proliferative effects of this compound have been demonstrated in multiple cancer types, including gastric, lung, and breast cancers, making it a promising candidate for oncology drug development. [3] [2]
The research community has increasingly focused on understanding the apoptotic mechanisms triggered by this compound, as induction of programmed cell death represents a key strategy for cancer therapy. Apoptosis, or programmed cell death, is a highly conserved process essential for tissue homeostasis and embryonic development. Its deregulation is a hallmark of cancer, making apoptosis induction a primary goal of many anticancer therapies. [4] Unlike necrosis, which triggers inflammatory responses and can damage surrounding tissues, apoptosis represents a controlled, non-inflammatory cell death process, making it particularly desirable for cancer treatment. The ability of this compound to selectively induce apoptosis in cancer cells while showing greater effects on epithelial-derived cancers positions it as a potentially valuable therapeutic agent worthy of detailed investigation. [2]
This compound is a synthetic compound originally created in 1888 by German chemist Albert Baur during his research on TNT production methods. [1] As a fixative in perfumery, this compound stabilizes fragrance volatility and improves aroma tenacity. [1] Naturally, this compound is also found as a major component of native musk derived from the gland capsule of male musk deer (Moschus spp.), which has been used in traditional Chinese medicine for its anti-cancer, anti-bacterial, anti-inflammatory, and immunity-enhancing properties. [2] The limited availability of native musk has driven interest in synthetic this compound as a viable substitute for clinical applications, with studies confirming that synthetic this compound exhibits comparable anticancer efficacy to native musk extracts. [2]
Recent scientific investigations have revealed that this compound exerts significant antiproliferative effects on various cancer types through multiple mechanisms. Research demonstrates that this compound can inhibit cancer cell proliferation, suppress colony formation, induce cell cycle arrest, and trigger apoptotic cell death. [3] The compound appears to exhibit selective cytotoxicity toward cancer cells of epithelial origin, including lung, gastric, breast, and colorectal cancers, while showing less activity against leukemia and lymphoma cells. [2] This selective toxicity profile enhances its potential therapeutic value, as it may target the most common solid tumor types while sparing hematopoietic cells.
Table 1: this compound Cytotoxicity Across Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Key Observations | Experimental Method |
|---|---|---|---|---|
| Gastric Cancer | AGS | 4.2 µM | Significant suppression of proliferation & colony formation | CCK-8 assay [3] |
| Gastric Cancer | HGC-27 | 10.06 µM | Cell cycle arrest and apoptosis induction | CCK-8 assay [3] |
| Lung Cancer | Various | 10-50 µg/mL | Dose-dependent growth repression & apoptosis | MTS assay [2] |
| Breast Cancer | Various | 10-50 µg/mL | Dose-dependent growth repression & apoptosis | MTS assay [2] |
| Epithelial Cancers | Multiple | Varying sensitivity | Generally higher sensitivity compared to hematological cancers | MTS assay [2] |
| Leukemia/Lymphoma | Various | >50 µg/mL | Lower sensitivity to this compound treatment | MTS assay [2] |
Comprehensive screening across 22 human cancer cell lines has demonstrated that this compound exhibits differential cytotoxicity based on cancer type. [2] The most sensitive cancers appear to be those of epithelial origin, including lung cancer (squamous cell carcinoma, adenocarcinoma, large cell carcinoma, and small cell carcinoma), mammary carcinoma, esophageal carcinoma, gastric carcinoma, colorectal carcinoma, and hepatocellular carcinoma. [2] In contrast, hematological cancers such as acute myelogenous leukemia and B-cell lymphoma show significantly lower sensitivity to this compound treatment. [2] This differential activity pattern suggests that this compound may target molecular pathways particularly relevant to epithelial-derived tumors.
Table 2: Apoptosis Induction by this compound in Cancer Models
| Experimental Model | Treatment | Apoptosis Rate | Key Molecular Changes | Detection Method |
|---|---|---|---|---|
| Gastric Cancer Cells | This compound (IC50) | Significant increase | SORBS2 downregulation | Flow cytometry [3] |
| Lung Cancer Cells | Native musk | Strong induction | IL-24 and DDIT3 upregulation | Annexin V/PI staining [2] |
| Lung Cancer Cells | Synthetic this compound | Strong induction | IL-24 and DDIT3 upregulation | Annexin V/PI staining [2] |
| Macrophages (RAW 264.7) | Pristine graphene (comparison) | Mitochondrial pathway activation | MAPK and TGF-β signaling | Western blot [5] |
The pro-apoptotic effects of this compound have been confirmed through multiple detection methods. In gastric cancer cells, this compound treatment significantly increased apoptosis rates in conjunction with cell cycle arrest. [3] Microarray data from these studies indicated that this compound treatment led to differential expression of various genes, with notable downregulation of sorbin and SH3 domain containing 2 (SORBS2). [3] Reverse transcription-quantitative PCR and immunoblotting results confirmed that this compound repressed both mRNA and protein expression levels of SORBS2, suggesting this gene may be an important mediator of this compound's antiproliferative effects. [3]
The accurate detection and quantification of apoptosis is crucial for evaluating the therapeutic potential of this compound and understanding its mechanisms of action. Apoptosis proceeds through a series of characteristic biochemical and morphological changes, with different detection methods targeting specific events in the apoptotic cascade. Researchers have employed various techniques to study this compound-induced apoptosis, each with distinct advantages and limitations.
Table 3: Apoptosis Detection Methods for this compound Research
| Detection Method | Target | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| Annexin V/PI Staining | Phosphatidylserine externalization (early apoptosis) & membrane integrity | Distinguishes live, early apoptotic, late apoptotic, and necrotic cells | Gold standard for early apoptosis detection; relatively simple protocol | Requires sample preprocessing; potential for operator-dependent interpretation [6] [7] |
| Microchip-based Electronic Detection | Phosphatidylserine externalization | Label-free; automated on-chip sample processing; portable | No sample labeling required; suitable for point-of-care settings | Limited multiplexing capability; newer method with less validation [6] |
| FRET-Based Caspase Sensors | Caspase activation (cleavage of DEVD sequence) | Real-time monitoring at single-cell level; genetically encoded | Distinguishes apoptosis from primary necrosis; high temporal resolution | Requires genetic engineering; specialized equipment needed [4] |
| Mitochondrial Potential Assays | Mitochondrial membrane potential (ΔΨm) | Uses cationic dyes (e.g., DilC1(5), JC-1) | Detects early apoptosis before phosphatidylserine exposure | Potential dye toxicity; nonspecific depolarization possible [7] |
| Quantitative Phase Imaging (QPI) | Morphological and biophysical parameters (cell density, dynamics) | Label-free; non-invasive; continuous monitoring | No staining or fixation required; reveals subtle morphological changes | Specialized equipment required; complex data analysis [8] |
When designing experiments to investigate this compound-induced apoptosis, researchers should consider several factors in selecting appropriate detection methods. The temporal progression of apoptosis means that different methods capture distinct phases of the process. Early apoptosis markers include phosphatidylserine externalization (detected by Annexin V) and caspase activation, while later stages involve DNA fragmentation and loss of membrane integrity. [4] [7] For comprehensive understanding, multiple complementary methods are often employed to capture different aspects of the apoptotic process.
The choice of detection method also depends on the experimental goals. For high-throughput screening of this compound derivatives or concentration optimization, methods compatible with multi-well plates such as MTS assays or high-throughput imaging systems may be preferred. [3] [4] For mechanistic studies investigating the sequence of apoptotic events, real-time methods like FRET-based caspase sensors or time-lapse QPI provide more dynamic information. [4] [8] The equipment availability and expertise of the research team also influence method selection, with some techniques requiring specialized instrumentation and analytical capabilities.
Purpose: To establish and maintain appropriate cell culture conditions for evaluating this compound-induced apoptosis.
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Purpose: To determine this compound cytotoxicity and calculate IC50 values.
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Purpose: To detect and quantify early and late apoptosis induced by this compound.
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Purpose: To detect caspase activation in real-time at single-cell level following this compound treatment.
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Purpose: To evaluate long-term effects of this compound on cancer cell proliferative capacity.
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Purpose: To detect molecular markers of apoptosis and validate this compound mechanisms.
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Research has revealed that this compound induces apoptosis through multiple interconnected signaling pathways. The key molecular events include downregulation of SORBS2 in gastric cancer cells, [3] and upregulation of IL-24 (interleukin-24) and DDIT3 (DNA damage-inducible transcript 3) in lung cancer cells. [2] IL-24 is a member of the IL-10 family that exhibits potent tumor-suppressive activity through multiple mechanisms, including induction of endoplasmic reticulum stress and reactive oxygen species production. DDIT3, also known as CHOP (C/EBP homologous protein), is a transcription factor that plays a central role in endoplasmic reticulum stress-mediated apoptosis. These molecular changes trigger downstream events including mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.
The following diagram illustrates the signaling pathways involved in this compound-induced apoptosis:
Diagram 1: Signaling pathways in this compound-induced apoptosis. This compound triggers different pathways in various cancer types, ultimately converging on mitochondrial dysfunction and caspase activation.
A systematic approach to evaluating this compound-induced apoptosis involves multiple complementary techniques that capture different aspects of the cell death process. The following workflow provides a logical sequence for comprehensive assessment:
Diagram 2: Experimental workflow for comprehensive assessment of this compound-induced apoptosis. The workflow progresses from initial viability screening to mechanistic studies.
When investigating this compound-induced apoptosis, researchers may encounter several technical challenges:
Proper interpretation of apoptosis data requires understanding the limitations and appropriate context for each method:
The table below summarizes the inhibitory effects of musk ketone on various human cancer cell lines, as determined by cell proliferation assays.
| Cancer Type | Cell Line | IC₅₀ / Effective Concentration | Key Observed Effects | Proposed Mechanism(s) | Citation |
|---|---|---|---|---|---|
| Gastric Cancer | AGS | 4.2 µM [1] | Suppressed proliferation, colony formation, induced cell cycle arrest and apoptosis [1] | Downregulation of SORBS2 gene expression [1] | [1] |
| Gastric Cancer | HGC-27 | 10.06 µM [1] | Suppressed proliferation, colony formation, induced cell cycle arrest and apoptosis [1] | Downregulation of SORBS2 gene expression [1] | [1] |
| Lung Cancer | Various (e.g., Eplc-32M1, XL-JT) | Strong growth repression [2] | Induced apoptosis [2] | Upregulation of IL-24 and DDIT3 [2] | [2] |
| Broad Cancer Types (Lung, Breast, Esophageal, etc.) | 22 tested cell lines (Epithelial cancers most sensitive) [2] | Varying sensitivity; dose-dependent repression [2] | Induced apoptosis in most epithelial cancer lines [2] | Multiple signaling pathways, including apoptosis-related genes [2] | [2] |
This protocol describes how to assess the impact of this compound on the cell cycle using Propidium Iodide (PI) staining and flow cytometry, allowing you to distinguish cells in G0/G1, S, and G2/M phases [3] [4].
Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. When excited by a blue laser (488 nm), it emits red fluorescence (~605 nm). As a cell's DNA content doubles during synthesis (S phase), it incorporates more PI and emits a stronger signal, enabling discrimination of different cell cycle phases [3]. Since PI can also bind RNA, treatment with RNase is a critical step to ensure specificity for DNA [3] [4].
To help you visualize the entire process from cell treatment to data analysis, and the proposed molecular mechanisms, refer to the following diagrams.
Musk ketone exhibits anti-proliferative effects and inhibits colony formation in several cancer cell types. The table below summarizes key experimental findings:
| Cancer Type | Cell Line | IC50 Value (µM) | Effect on Colony Formation | Key Mechanistic Insights |
|---|---|---|---|---|
| Gastric Cancer | AGS | 4.2 [1] | Significant suppression [1] | Downregulation of SORBS2 [1] |
| Gastric Cancer | HGC-27 | 10.06 [1] | Significant suppression [1] | Downregulation of SORBS2 [1] |
| Lung Cancer | Multiple Lines (e.g., Eplc-32M1, XL-JT) | N/D | N/D | Upregulation of IL-24 and DDIT3 [2] |
| Broad Panel | 22 various lines (e.g., breast, esophageal, liver) | Varies by type | Growth repression [2] | Epithelial cancers more sensitive; genes in IL, TNF, and MAPK pathways affected [2] |
This protocol summarizes the methodology used to demonstrate that this compound suppresses the proliferation and colony growth of gastric cancer cells [1].
Compare the number and size of colonies in the this compound-treated groups to the vehicle control group. A significant reduction indicates suppressed clonogenic survival and proliferative capacity.
This compound inhibits cancer cell growth through multiple pathways. The diagram below illustrates key mechanisms and a general workflow for investigating them.
This protocol outlines the method used to confirm that this compound downregulates SORBS2 expression [1].
5′-AAAGACCCATGAGTTCTGCAAG-3′, reverse: 5′-GCTCGCACTTTGATCTCCCA-3′), and a real-time PCR system.Evidence demonstrates that this compound inhibits cancer cell growth and colony formation. Its mechanisms involve regulating key genes like SORBS2, IL-24, and DDIT3 [1] [2]. The protocols provided offer a foundation for researchers to validate and explore these anti-cancer effects further.
Musk ketone (2,6-dimethyl-3,5-dinitro-4-tert-butylacetophenone) is a synthetic aromatic compound originally developed as a fragrance fixative that has demonstrated significant neuroprotective properties in cerebral ischemia models. Recent research has revealed that this compound promotes neural stem cell (NSC) proliferation and differentiation following ischemic injury through activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. The molecular mechanisms underlying these effects involve the modulation of gene expression patterns in key signaling pathways that control neural development and recovery processes. This application note provides detailed protocols for investigating this compound-induced gene expression changes using quantitative reverse transcription PCR (RT-qPCR), a powerful technique that enables precise quantification of transcript abundance with high sensitivity and specificity.
The PI3K/Akt pathway represents a crucial intracellular signaling cascade that transmits signals from cell surface receptors to cytoplasmic and nuclear effectors, ultimately influencing fundamental cellular processes including survival, proliferation, and differentiation. In the context of cerebral ischemia, activation of this pathway by this compound has been shown to enhance NSC viability and direct differentiation toward functional neuronal phenotypes while suppressing apoptotic mechanisms. Understanding the precise transcriptional regulation of pathway components and downstream targets requires meticulous experimental design and validation to ensure data reliability and biological relevance. These protocols have been optimized specifically for investigating this compound-mediated effects in both in vitro NSC culture systems and in vivo cerebral ischemia models, providing researchers with a robust framework for elucidating the compound's mechanisms of action at the molecular level.
In vivo administration and in vitro treatment conditions for this compound have been systematically optimized to ensure biological efficacy while maintaining cell viability. For in vivo studies using the Middle Cerebral Artery Occlusion (MCAO) model in rats, this compound is typically administered at concentrations of 0.9 μM and 1.8 μM, delivered via appropriate routes such as intraperitoneal injection or intravenous infusion. These concentrations have demonstrated dose-dependent neuroprotection in cerebral ischemia models, with the higher dose showing enhanced efficacy in reducing infarct volume and improving functional recovery. For in vitro experiments using Oxygen-Glucose Deprivation (OGD) models in NSC cultures, treatment concentrations typically range from 0.5 μM to 2.0 μM, with optimal effects observed at approximately 1.0-1.8 μM. Treatment duration varies based on experimental objectives: acute gene expression changes may be detectable within 6-24 hours, while differentiation markers typically require longer exposure periods of 3-7 days to manifest significant changes.
Proper experimental controls are essential for interpreting this compound-specific effects. Negative controls should include vehicle-treated samples (e.g., DMSO at equivalent dilution), while positive controls for pathway activation may involve known PI3K/Akt pathway agonists such as insulin-like growth factor 1 (IGF-1). For mechanism confirmation studies, inclusion of PI3K/Akt pathway inhibitors like Akti-1/2 (at 1-10 μM concentration range) is recommended to demonstrate specificity of this compound-mediated effects. When designing time-course experiments, critical time points for gene expression analysis include early (1-6 hours for immediate-early response genes), intermediate (12-24 hours for intermediate effector genes), and late (48-96 hours for differentiation markers) time points post-treatment initiation.
The experimental workflow for investigating this compound effects on gene expression encompasses both in vivo and in vitro systems, each with specific optimization requirements. The diagram below illustrates the complete experimental pathway from model establishment to RNA extraction:
Figure 1: Experimental workflow for this compound gene expression studies showing parallel in vivo and in vitro pathways
Table 1: Experimental models for studying this compound effects on neural stem cells
| Model System | Induction Method | This compound Treatment | Sample Collection | Key Applications |
|---|---|---|---|---|
| In Vivo MCAO | Transient filament occlusion (60-90 min) | 0.9-1.8 μM, single or multiple doses | 24-72 hours post-reperfusion; ischemic penumbra region | Neuroprotection studies, endogenous NSC response |
| In Vitro OGD | Oxygen deprivation (<1% O₂) + glucose-free media | 0.5-2.0 μM, added during reperfusion | 6-96 hours post-treatment; whole culture or sorted cells | Mechanism screening, pathway analysis |
| Normal NSC Culture | Standard culture conditions (20% O₂) | 0.5-2.0 μM, 3-7 days | End of treatment period; whole culture | Differentiation studies, proliferation assays |
For in vivo studies, the MCAO model is established in adult rats (250-300g) through transient intraluminal filament occlusion of the middle cerebral artery for 60-90 minutes, followed by reperfusion. This compound administration typically begins immediately upon reperfusion, with tissue collection from the ischemic penumbra region at predetermined time points. For in vitro models, NSCs are subjected to oxygen-glucose deprivation in specialized chambers with <1% O₂ atmosphere and glucose-free media for 2-4 hours, followed by return to normal conditions with this compound treatment. In both systems, careful attention to post-treatment intervals is critical for capturing relevant gene expression changes, with immediate-early genes typically analyzed within 6 hours and differentiation markers requiring several days of treatment.
High-quality RNA extraction represents the foundational step in obtaining reliable RT-qPCR data. For neural tissue samples, the heterogeneous cellular composition and high lipid content present unique challenges that require optimized isolation protocols. The TRIzol-chloroform extraction method provides excellent yields and purity for both brain tissue samples and NSC cultures, effectively separating RNA from proteins and DNA while maintaining integrity. Following extraction, rigorous RNA quality assessment is essential before proceeding to cDNA synthesis. Spectrophotometric measurements should demonstrate A260/A280 ratios between 1.8-2.1 and A260/A230 ratios greater than 2.0, indicating minimal protein or organic compound contamination. For tissue samples with potentially elevated degradation, microfluidic analysis systems (e.g., Bioanalyzer) should confirm RNA Integrity Numbers (RIN) greater than 8.0, with distinct 18S and 28S ribosomal bands visible in electrophoretic traces.
Proper sample handling and storage conditions are critical for maintaining RNA stability. Isolated RNA should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C in nuclease-free buffers. For long-term storage, precipitation in ethanol at -80°C provides enhanced stability. When working with precious samples from this compound treatment experiments, it is advisable to create cDNA archives immediately after quality assessment, as cDNA exhibits greater stability than RNA and can be stored at -20°C for extended periods, facilitating future analysis of additional targets without RNA requalification. For NSC cultures, which typically yield smaller RNA quantities, carrier compounds such as glycogen or yeast tRNA can be added during precipitation to improve recovery without interfering with downstream applications.
The reverse transcription process converts extracted RNA into stable cDNA templates suitable for qPCR amplification. This critical step requires careful optimization to ensure representative cDNA populations that accurately reflect original transcript abundances. For studies investigating this compound effects on gene expression, the use of oligo(dT) primers is recommended to selectively reverse transcribe mRNA, minimizing background from ribosomal and other non-messenger RNA species. However, for genes with particularly long 3'UTRs or when working with partially degraded RNA (common in clinical samples), balanced approaches incorporating both random hexamers and oligo(dT) primers may provide more comprehensive coverage. Commercially available reverse transcription kits typically include all necessary components, though reaction volumes and cycling conditions should be optimized for specific sample types.
A standardized reverse transcription protocol for this compound studies includes: 500ng-1μg of total RNA in nuclease-free water, 1μL of oligo(dT) primer (100μM), and DEPC-treated water to 12μL. After incubation at 65°C for 5 minutes and immediate cooling on ice, add 4μL of 5X reaction buffer, 1μL of RNase inhibitor (20-40 U/μL), 2μL of dNTP mix (10mM each), and 1μL of reverse transcriptase (200 U/μL). The reaction proceeds through the following thermal cycling steps: 25°C for 5 minutes (primer annealing), 42-50°C for 30-60 minutes (elongation), and 70°C for 10 minutes (enzyme inactivation). The resulting cDNA should be diluted 1:5-1:10 in nuclease-free water before use in qPCR reactions to minimize inhibition from reaction components. Including no-reverse transcription controls (NRT) for each sample is essential to identify potential genomic DNA contamination that could confound results.
Quantitative PCR setup requires meticulous preparation to ensure reproducibility and accuracy across multiple samples and experimental conditions. Reactions are typically performed in 96- or 384-well plates with optically clear seals to prevent evaporation and well-to-well contamination. A standard 20μL reaction volume contains: 10μL of 2X master mix (containing DNA polymerase, dNTPs, and reaction buffers), 0.5-1.0μL each of forward and reverse primers (10μM stock), 2-4μL of cDNA template (representing 10-100ng of original RNA), and nuclease-free water to volume. For probe-based detection, include 0.5-1.0μL of hydrolysis probe (5-10μM). Proper plate layout design should position technical replicates in separate wells, include negative controls (no template and no reverse transcription), and distribute samples across the plate to minimize position effects. After brief centrifugation to eliminate bubbles, plates are transferred to the qPCR instrument for amplification.
Two primary detection chemistries are available for this compound gene expression studies, each with distinct advantages. DNA intercalating dyes (e.g., SYBR Green) provide a cost-effective and flexible option, binding nonspecifically to double-stranded DNA and emitting fluorescence upon excitation [1]. While simpler to implement and suitable for assay development stages, intercalating dyes require careful optimization and validation to ensure specificity, as they will detect any amplified product including primer dimers and off-target amplifications. In contrast, sequence-specific probes (e.g., TaqMan hydrolysis probes) provide enhanced specificity through an oligonucleotide probe with fluorescent reporter and quencher, where fluorescence emission occurs only upon specific probe hybridization and cleavage during amplification [2]. While more expensive and requiring custom design, probe-based systems enable multiplexing of different targets within the same reaction and are preferred for validated assays in this compound studies, particularly when analyzing multiple genes in the PI3K/Akt pathway.
Table 2: Comparison of qPCR detection methods for this compound studies
| Parameter | DNA Intercalating Dyes | Hydrolysis Probes | Molecular Beacons |
|---|---|---|---|
| Specificity | Moderate (detects all dsDNA) | High (sequence-specific) | High (sequence-specific) |
| Cost | Low | Moderate to High | High |
| Design Complexity | Simple | Moderate | Complex |
| Multiplexing Capability | None | Moderate (3-4 targets) | Moderate (3-4 targets) |
| Optimal Application | Assay development, primer validation | Validated assays, high-throughput studies | SNP detection, specific mutations |
| Validation Requirement | Melt curve analysis essential | Probe specificity verification | Probe specificity verification |
Effective primer design is paramount for successful RT-qPCR experiments investigating this compound-mediated gene expression changes. Primers should target regions with uniform melting temperatures between 60-65°C, with differences of less than 1°C between forward and reverse primers. Amplicon lengths should be optimized for qPCR efficiency, typically ranging from 70-150 base pairs to ensure robust amplification within limited extension times. Primer sequences should be 18-22 nucleotides in length with balanced GC content (40-60%), avoiding regions of secondary structure, repetitive sequences, or single nucleotide polymorphisms. The 3' ends should not contain complementary sequences that could promote primer-dimer formation, and should ideally terminate with G or C bases to enhance binding specificity through stronger hydrogen bonding. For studies focusing on the PI3K/Akt pathway, special attention should be given to isoform-specific regions when designing primers for multi-isoform genes to ensure measurement of the correct transcript variant.
For probe-based detection systems, additional design considerations apply. Hydrolysis probes should be positioned to overlap exon-exon junctions when possible to prevent amplification of genomic DNA, with melting temperatures 5-10°C higher than the associated primers to ensure probe hybridization before primer extension. The probe should not contain G at the 5' end, as this can quench reporter fluorescence even after cleavage, and should generally be 20-30 nucleotides in length. When studying this compound effects, it is particularly important to validate primer specificity for neuronal markers and pathway components, as homologous genes within gene families can lead to cross-amplification. Numerous bioinformatics tools are available to assist in primer and probe design, including NCBI Primer-BLAST, which checks specificity against reference sequences, and commercial software packages that incorporate advanced algorithms for optimal assay design.
Accurate quantification of gene expression changes in response to this compound treatment relies on proper normalization and analysis methods. The comparative ΔΔCt method provides a robust approach for determining relative expression changes without requiring standard curves, making it particularly suitable for this compound studies comparing treated and control samples. This method involves normalizing the Ct values of target genes to endogenous reference genes (ΔCt), then comparing these normalized values between treatment groups (ΔΔCt). The final calculation of relative quantification (RQ) uses the formula RQ = 2^(-ΔΔCt), representing the fold-change in gene expression relative to the control condition [1]. This approach assumes amplification efficiencies close to 100% (doubling of product each cycle) and similar efficiencies between target and reference genes, which must be validated experimentally through standard curve analysis with serial dilutions.
For absolute quantification approaches, which determine the actual copy number of target transcripts in experimental samples, standard curves must be established using known quantities of the target sequence. These standards can be created from purified PCR products, synthetic oligonucleotides, or plasmid constructs containing the target sequence. A series of 5-10-fold dilutions spanning the expected concentration range in experimental samples is amplified alongside test samples, generating a standard curve from which unknown quantities can be interpolated. While more laborious, absolute quantification enables direct comparison between different genes and experiments without reference to control groups. For this compound studies investigating pathway activation, this approach can provide insights into the absolute abundance of different pathway components, though for most applications relative quantification against appropriate control conditions provides sufficient information to evaluate treatment effects.
Appropriate reference gene selection represents a critical factor in obtaining reliable gene expression data from this compound experiments. Traditional housekeeping genes such as GAPDH, β-actin, and 18S rRNA are frequently used for normalization, but their expression stability must be validated under specific experimental conditions, as treatments like this compound or pathological states like cerebral ischemia can alter their expression. For this compound studies in neural systems, reference genes should demonstrate consistent expression levels across different treatment conditions, brain regions, cell types, and time points. Preliminary experiments should evaluate multiple candidate reference genes to identify the most stable ones for the specific experimental context. Statistical algorithms such as geNorm, NormFinder, and BestKeeper provide objective measures of reference gene stability, identifying optimal normalization factors based on expression variability across sample sets.
For enhanced reliability, normalization against multiple reference genes is recommended rather than reliance on a single housekeeping gene. A combination of 2-3 validated reference genes typically provides more robust normalization, reducing the impact of any individual gene's variability. In this compound studies involving cerebral ischemia or NSC differentiation, excellent reference gene candidates include HPRT1, YWHAZ, and SDHA, which often demonstrate superior stability compared to traditional choices like GAPDH in neural contexts. Additionally, external spike-in controls can be incorporated during RNA extraction to control for variations in extraction efficiency and reverse transcription efficiency. These synthetic RNA sequences not naturally found in the studied organisms are added in known quantities to each sample before processing, enabling technical normalization across samples and identification of potential processing issues that could affect data quality.
Comprehensive assay validation is essential before applying RT-qPCR to investigate this compound-mediated gene expression changes. The amplification efficiency for each primer pair must be determined through standard curve analysis using serial dilutions of cDNA template. Efficiency values should fall between 90-110%, with correlation coefficients (R²) exceeding 0.980 for the standard curve [3]. The dynamic range of the assay should encompass at least 5-6 orders of magnitude, ensuring accurate quantification across the expected expression range in experimental samples. For absolute quantification approaches, the limit of detection (LOD) and limit of quantification (LOQ) should be established through replicate analysis of low-concentration samples, defining the minimum detectable and quantifiable transcript levels respectively. These parameters ensure the assay possesses sufficient sensitivity to detect biologically relevant changes in gene expression resulting from this compound treatment.
Specificity validation confirms that the amplification signal originates exclusively from the intended target. For dye-based chemistries, melt curve analysis should demonstrate a single peak with consistent melting temperature across samples, indicating amplification of a specific product without primer dimers or nonspecific amplification [2]. For both dye- and probe-based systems, gel electrophoresis of amplification products should reveal a single band of expected size, while sequencing of PCR products provides definitive confirmation of target specificity. The inclusivity and exclusivity of each assay should be verified through testing against related gene family members and off-target sequences to ensure detection of all intended targets while excluding cross-reactivity with similar sequences. For this compound studies focusing on the PI3K/Akt pathway, this is particularly important due to the presence of multiple isoforms and homologous family members that could lead to misinterpretation of results if not properly distinguished.
Rigorous quality control procedures throughout the experimental workflow are essential for generating reliable, reproducible data. Each qPCR run should include negative controls such as no-template controls (NTC) containing all reaction components except template cDNA to detect potential contamination, and no-reverse transcription controls (NRT) to assess genomic DNA contamination. Positive controls consisting of known template quantities should be included to verify reaction efficiency and performance across plates and runs. For inter-run comparability, calibrator samples or external reference materials should be incorporated in each run to normalize potential variations between different experimental batches. Sample tracking should maintain clear chain-of-custody documentation from RNA extraction through data analysis, particularly when handling large sample sets from this compound time-course or dose-response experiments.
Data quality assessment should be performed before proceeding to expression analysis. Technical replicates should demonstrate low variability, with standard deviations of Ct values typically less than 0.5 cycles between replicates. Samples exhibiting irregular amplification curves, multiple peaks in melt curves, or significant deviations from replicate measurements should be flagged for retesting or exclusion. The MIQE guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) provide a comprehensive framework for quality assessment and reporting, promoting standardization and reliability in qPCR experiments [3]. Adherence to these guidelines is strongly recommended for this compound studies intended for publication, as they ensure technical rigor and transparent reporting of methodological details necessary for proper interpretation and replication of findings. Proper documentation of RNA quality, reaction efficiency, validation parameters, and quality control metrics provides reviewers and readers with confidence in the reported gene expression changes.
Common technical issues in RT-qPCR for this compound studies can compromise data quality if not promptly identified and addressed. Poor amplification efficiency manifested by low standard curve slopes may result from suboptimal primer design, reaction inhibitor carryover, or inadequate reaction component concentrations. This can be addressed by re-optimizing primer sequences, implementing additional purification steps during RNA extraction, or adjusting reaction component concentrations. Inconsistent replicate measurements often stem from pipetting inaccuracies, inadequate mixing of reaction components, or uneven thermal cycling. Using calibrated pipettes, thorough vortexing and centrifugation of reactions, and ensuring proper plate sealing can ameliorate these issues. Unexpected amplification in negative controls indicates contamination, requiring replacement of suspect reagents, implementation of stricter laboratory practices with physical separation of pre- and post-amplification areas, and potentially enzymatic degradation of contaminants using uracil-N-glycosylase (UNG) treatment.
Experimental design considerations specific to this compound studies require special attention. Time-dependent effects necessitate careful timing of sample collection to capture relevant expression changes, as immediate-early genes may respond within hours while differentiation markers require days. Dose-response relationships should be explored through appropriate concentration ranges, as supra-physiological this compound concentrations may produce artifactual gene expression patterns not representative of physiological mechanisms. Pathway-focused analysis of the PI3K/Akt cascade should include multiple nodes within the pathway to distinguish direct this compound-mediated effects from secondary compensatory mechanisms. When comparing in vivo and in vitro systems, consideration of the cellular complexity differences is essential, as bulk tissue analysis in in vivo samples may mask cell-type-specific effects observable in purified NSC cultures. Strategic experimental design incorporating these considerations will yield more biologically relevant insights into this compound's mechanisms of action.
Musk ketone, a primary component of traditional natural musk, has recently emerged as a promising therapeutic candidate in cancer research due to its antiproliferative properties observed in various malignancies. Recent investigations have revealed that this compound exerts significant anticancer effects against gastric cancer (GC), which represents the fourth most frequent malignant tumor and second leading cause of cancer-related mortality globally. The mechanistic underpinnings of this compound's action involve the downregulation of SORBS2 (sorbin and SH3 domain containing 2), a multidomain adaptor protein that functions in cellular signaling complexes and cytoskeletal organization. SORBS2, also known as ArgBP2 (Arg kinase binding protein 2), contains three C-terminal SH3 domains and an N-terminal sorbin homology (SoHo) domain that interacts with lipid raft proteins, positioning it as a potential link between Abl family kinases and the actin cytoskeleton.
The significance of studying this compound's regulation of SORBS2 extends beyond gastric cancer to include cardiac pathophysiology, as SORBS2 plays crucial roles in maintaining structural integrity of intercalated discs in cardiomyocytes. Research has demonstrated that SORBS2 depletion in mice results in phenotypes characteristic of human arrhythmogenic cardiomyopathy (ACM), including right ventricular dilation, dysfunction, spontaneous ventricular tachycardia, and premature death. Conversely, elevated myocardial SORBS2 expression has been implicated in left ventricular noncompaction cardiomyopathy (LVNC), where it promotes microtubule densification and disrupts T-tubule organization. These divergent cardiac phenotypes highlight the critical balance of SORBS2 expression required for normal cellular function and underscore the importance of reliable detection methods for this protein in both cancer and cardiovascular research contexts.
Table 1: Key Characteristics of SORBS2 Protein
| Feature | Description |
|---|---|
| Official Name | Sorbin and SH3 domain containing 2 |
| Gene ID | 8470 (Human) |
| Aliases | ARGBP2, PRO0618, ArgBP2 |
| Protein Domains | N-terminal SoHo domain, three C-terminal SH3 domains |
| Biological Functions | Adapter protein, cytoskeletal organization, signal transduction |
| Tissue Expression | Highly expressed in heart, adrenal gland, and various other tissues |
| Implicated Diseases | Gastric cancer, arrhythmogenic cardiomyopathy, left ventricular noncompaction |
The following equipment and reagents are required for performing Western blot analysis of SORBS2 in this compound-treated cells: electrophoresis system (Bolt 4-12% Bis-Tris Plus gels recommended), transfer apparatus (iBlot 2 Gel Transfer Device compatible with PVDF membranes), imaging system (iBright or equivalent), cell culture facilities for maintaining gastric cancer cell lines (AGS and HGC-27), This compound (purity ≥98%, Sigma-Aldrich), SORBS2 antibody (Proteintech 24643-1-AP, dilution 1:500-1:2,000), secondary antibodies (HRP-conjugated, dilution 1:50,000-1:250,000), chemiluminescent substrate (SuperSignal West Dura Extended Duration Substrate), cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors), protein assay kit (Pierce Rapid Gold BCA Protein Assay), and electrophoresis buffers (MES running buffer recommended).
Treatment of gastric cancer cells with this compound results in dose-dependent downregulation of SORBS2 at both transcript and protein levels. Reverse transcription-quantitative PCR (RT-qPCR) analyses demonstrate significant reduction in SORBS2 mRNA following this compound treatment, while Western blot analyses confirm corresponding decreases in SORBS2 protein expression. The antiproliferative effects of this compound are significantly attenuated in SORBS2-silenced cells, indicating that SORBS2 downregulation mediates, at least partially, the compound's anticancer activity. [1]
Table 2: this compound Effects on Gastric Cancer Cells and SORBS2 Expression
| Parameter | AGS Cells | HGC-27 Cells |
|---|---|---|
| IC₅₀ Value | 4.2 µM | 10.06 µM |
| Proliferation Inhibition | Significant reduction at low dosage | Significant reduction at low dosage |
| Colony Formation | Suppressed with this compound treatment | Suppressed with this compound treatment |
| SORBS2 mRNA | Downregulated | Downregulated |
| SORBS2 Protein | Downregulated | Downregulated |
| Cell Cycle Impact | Arrest induced | Arrest induced |
| Apoptosis | Induced | Induced |
Successful detection and quantification of SORBS2 expression changes require careful method optimization to ensure linearity between protein load and signal intensity. The following parameters have been established as critical for quantitative Western blot analysis of SORBS2 in this compound-treated cells:
Table 3: Optimization Parameters for Quantitative SORBS2 Western Blotting
| Parameter | Optimal Conditions | Impact on Quantitation |
|---|---|---|
| Protein Load | 1-10 µg depending on SORBS2 abundance | Prevents signal saturation; high-abundance proteins saturate at 3+ µg |
| Primary Antibody Dilution | 1:500 to 1:5,000 (SORBS2-specific: 1:1,000) | Higher dilutions increase linearity; requires balance with sensitivity |
| Secondary Antibody Dilution | 1:50,000 to 1:250,000 | Reduced background, extended signal duration, improved linearity |
| Chemiluminescent Substrate | SuperSignal West Dura Extended Duration | Wide dynamic range, less prone to oversaturation than high-sensitivity substrates |
| Normalization Method | Total Protein Normalization (TPN) | Superior linearity (R² = 0.9990) vs housekeeping proteins (R² = 0.83-0.94) |
| Detection Method | Digital imaging with cooled CCD camera | Prevents pixel saturation, enables accurate densitometry |
To confirm that observed SORBS2 downregulation results specifically from this compound treatment rather than experimental variability:
The comprehensive application notes and protocols detailed herein provide researchers with robust methodologies for investigating this compound-induced SORBS2 downregulation using Western blot techniques. The optimized protocols emphasize quantitative accuracy through appropriate normalization methods, protein load optimization, and antibody dilution schemes that maintain linear detection ranges. The demonstration that this compound suppresses gastric cancer cell proliferation partly through SORBS2 downregulation opens promising avenues for therapeutic development, particularly given SORBS2's involvement in both carcinogenesis and cardiac pathophysiology.
Future research directions should include expanded validation of these findings across additional cancer cell types, investigation of the precise molecular mechanisms through which this compound regulates SORBS2 expression, and assessment of potential cardiac side effects given SORBS2's critical role in maintaining intercalated disc integrity in cardiomyocytes. Additionally, the development of standardized protocols for quantifying SORBS2 expression changes will facilitate comparison across studies and potentially contribute to the identification of SORBS2 as a biomarker for treatment response. The integration of these Western blot methods with complementary techniques such as immunohistochemistry, immunofluorescence, and live-cell imaging will provide a more comprehensive understanding of SORBS2 dynamics in response to this compound treatment across different experimental and potential clinical contexts.
SORBS2 (Sorbin and SH3 Domain-Containing Protein 2) is a scaffolding RNA-binding protein implicated in cell adhesion, actin cytoskeleton organization, and cell signaling. Recent oncogenomic studies have identified it as a potential tumor metastasis suppressor [1]. Its downregulation is clinically significant; in ovarian cancer, for example, low SORBS2 expression correlates with advanced disease stage (FIGO stages III/IV), higher tumor grade, and poorer overall and progression-free survival for patients [1]. Mechanistically, SORBS2 suppresses metastasis by stabilizing the 3' untranslated regions (UTRs) of tumor-suppressive immunomodulatory transcripts like WFDC1 and IL-17D [1]. Knocking down SORBS2 provides a powerful tool for investigating these pathways in cancer progression and immunomodulation.
The following table summarizes key phenotypic outcomes observed in loss-of-function studies.
Table 1: Documented Phenotypic Outcomes of SORBS2 Knockdown
| Cell Line / Model | Experimental Method | Key Phenotypic Outcomes | Citation |
|---|---|---|---|
| Ovarian Cancer Cells | siRNA-mediated knockdown | Increased metastatic colonization capacity in Transwell assays [1]. | [1] |
| MDCKII & SKco15 Epithelial Cells | CRISPR-Cas9 knockout | No observed disruption to tight or adherens junction assembly, barrier function, or actin-dependent junction re-assembly [2]. | [2] |
| Ovarian Cancer Cells | siRNA-mediated knockdown | Reduced stability of WFDC1 and IL-17D transcripts, promoting a pro-metastatic tumor microenvironment [1]. | [1] |
This protocol is adapted from established methods for gene knockdown in organotypic cultures [3] and is suitable for investigating gene function in a tissue environment that closely mimics in vivo conditions.
Table 2: Essential Reagents and Resources
| Reagent/Resource | Source/Example | Identifier / Note |
|---|---|---|
| Predesigned SORBS2 siRNAs | Horizon Discovery, Thermo Fisher Scientific, Qiagen | Use a pool of 2-3 distinct siRNAs for improved efficacy. |
| Non-targeting Control siRNA Pool | Horizon Discovery | ON-TARGETplus, D-001810-10-05 |
| Transfection Reagent | Horizon Discovery | DharmaFECT 4 (T-2004-03) |
| Organotypic Culture Medium | Thermo Fisher Scientific | Medium 199 (11150-059) |
| Antibiotic-Antimycotic | Thermo Fisher Scientific | 100X (25030081) |
| Sylgard 184 Kit | Electron Microscopy Science | For preparing silicon-based dishes (24236-10) |
This workflow outlines the key steps for preparing your tissue sample and performing the transfection.
This protocol provides a robust framework for performing SORBS2 knockdown in an organotypic context, enabling the functional validation of SORBS2's role as a metastasis suppressor. The accompanying data and workflow help contextualize expected results and inform subsequent experimental design.
1. Anti-Proliferative and Apoptotic Effects Musk ketone exhibits significant antiproliferative effects on gastric cancer (GC) cells. Studies on AGS and HGC-27 cell lines show that this compound inhibits cell viability in a dose-dependent manner, with IC50 values of 4.2 µM for AGS cells and 10.06 µM for HGC-27 cells after 48 hours of treatment [1]. Beyond reducing viability, this compound also significantly suppresses long-term colony-forming ability [1]. Treatment induces cell cycle arrest and apoptosis, evidenced by increased levels of cleaved caspase-3, a key executioner protease in the apoptotic pathway [1].
2. Mechanism of Action: Downregulation of SORBS2 The anticancer activity of this compound in GC cells is partly mediated by downregulating sorbin and SH3 domain containing 2 (SORBS2) [1]. Microarray data, RT-qPCR, and western blotting confirmed that this compound represses SORBS2 expression at both mRNA and protein levels. Functional validation demonstrated that SORBS2 knockdown inhibits GC cell proliferation and colony formation, while SORBS2 silencing reduces the antiproliferative effects of this compound [1].
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in GC cell lines using a Cell Counting Kit-8 (CCK-8) assay [1].
Key Materials
Procedure
This protocol assesses the long-term clonogenic survival of GC cells after this compound treatment [1].
This protocol detects apoptosis induction by analyzing cleaved caspase-3 protein levels [1].
Table 1: Summary of this compound Effects on Gastric Cancer Cells [1]
| Parameter | AGS Cells | HGC-27 Cells |
|---|---|---|
| IC50 Value | 4.2 µM | 10.06 µM |
| Proliferation Inhibition | Significant suppression | Significant suppression |
| Colony Formation Inhibition | Significant suppression | Significant suppression |
| Apoptosis Induction | Increased cleaved caspase-3 | Increased cleaved caspase-3 |
| SORBS2 Downregulation | Confirmed (mRNA & protein) | Confirmed (mRNA & protein) |
The following diagrams visualize the experimental workflow for evaluating this compound and its proposed mechanism of action in gastric cancer cells.
Diagram 1: Experimental workflow for evaluating this compound effects in gastric cancer cells.
Diagram 2: Proposed molecular mechanism of this compound action involving SORBS2 downregulation.
The table below summarizes key experimental solubility data for musk ketone in pure ethanol and other common solvents across a temperature range of 273.15 K to 313.15 K (0°C to 40°C) [1].
| Solvent | Temperature Range (K) | Reported Mole Fraction Solubility (x) | Notes |
|---|---|---|---|
| Ethanol | 273.15 - 313.15 | 0.00164 (at 273.15K) to 0.01899 (at 313.15K) [1] | Solubility increases with temperature. |
| Methanol | 273.15 - 313.15 | 0.00241 (at 273.15K) to 0.02559 (at 313.15K) [1] | Higher solubility than ethanol across the temperature range. |
| Ethyl Acetate | 273.15 - 313.15 | 0.0897 (at 273.15K) to 0.3306 (at 313.15K) [1] | Significantly higher solubility than in alcohols. |
| n-Heptane | 273.15 - 313.15 | 0.00016 (at 273.15K) to 0.00142 (at 313.15K) [1] | Very low solubility. |
The data clearly shows that ethyl acetate is a much more effective solvent for this compound than ethanol [1]. Furthermore, solubility in any solvent is strongly dependent on temperature.
The following isothermal saturation method is a standard approach for obtaining the solubility data presented above [1].
Q1: Why is my this compound not dissolving properly in ethanol? this compound has inherently low solubility in pure ethanol, as shown in the data table. The problem is likely not with your technique but with the solvent choice. This compound is a crystalline powder with a polar molecular structure, but its interactions with ethanol molecules are not strong enough to facilitate high solubility [1] [2].
Q2: How can I improve the dissolution of this compound for my experiments? Consider these approaches:
Q3: Are there any other practical considerations when working with this compound?
For a deeper analysis, experimental solubility data is often correlated with thermodynamic models. The Modified Apelblat equation is frequently used for this purpose and has been successfully applied to this compound solubility data, demonstrating a high degree of correlation [1]. Furthermore, the thermodynamic properties of the solution (such as Gibbs free energy, enthalpy, and entropy) can be calculated using the van't Hoff equation, which helps determine whether the dissolution process is endothermic or exothermic and whether it is driven by enthalpy or entropy [1].
The following diagram outlines a logical pathway for troubleshooting this compound solubility issues in the lab, based on the information presented above.
This compound is notorious for its low solubility in ethanol, a common challenge for researchers and perfumers [1]. Its chemical structure features both polar nitro groups (-NO₂) and non-polar tert-butyl and methyl groups, creating a balance of polar and hydrophobic characteristics that make it more soluble in specific organic solvents than in pure ethanol [2]. When a saturated solution cools, the dissolved compound can crystallize out, forming precipitate.
If your initial dilution in ethanol has failed, here are proven alternatives and methods.
The table below summarizes effective solvents and their working concentrations based on practical experience [1].
| Solvent | Recommended Concentration | Key Considerations & Protocols |
|---|---|---|
| Diethyl Phthalate (DEP) | 10% | Most recommended neutral solvent. Dissolves under mild warming and remains stable. Does not significantly alter the final fragrance profile [1]. |
| Hedione | 10% | Effective, but has its own distinct scent. This may undesirably influence the final product's olfactory profile [1]. |
| Isopropyl Myristate (IPM) | 3% | Effective at room temperature (around 20°C). A 5% concentration may not fully dissolve at this temperature [1]. |
| Benzyl Benzoate | 10% | Can be used, but may "disturb too much" of the final composition and is generally not advised [1]. |
The following diagram illustrates the decision-making workflow for troubleshooting this issue.
This compound is a primary active component in both natural musk (NM) and artificial musk (AM) [5]. A 2025 study highlights critical differences: NM contains a more complex profile of volatile and alcohol-soluble compounds, while AM has a significantly higher total amino acid content [5]. These physicochemical differences lead to varying biological activities; for example, the starting effective concentration for anti-inflammatory activity in vitro was 0.025 mg/mL for NM versus 0.05 mg/mL for AM [5]. This indicates that NM and AM are not directly interchangeable in clinical or high-precision research applications [5].
The solubility of musk ketone is highly dependent on both temperature and solvent composition. The following tables summarize key experimental data to guide your solvent selection.
Table 1: Solubility of this compound in Binary Solvent Mixtures (Mole Fraction × 10⁴) [1]
This data is for systems where Ethyl Acetate (EAC) is mixed with a co-solvent. The mass fraction (w) indicates the proportion of EAC in the mixture.
| Temperature (K) | w = 0.3 | w = 0.5 | w = 0.7 | w = 0.9 |
|---|---|---|---|---|
| 273.15 | 0.318 | 0.706 | 1.390 | 2.490 |
| 283.15 | 0.456 | 1.030 | 2.040 | 3.680 |
| 293.15 | 0.660 | 1.460 | 2.910 | 5.200 |
| 303.15 | 0.920 | 2.050 | 4.050 | 7.110 |
| 313.15 | 1.270 | 2.800 | 5.460 | 9.420 |
Key Insight: In all four binary systems tested (Methanol, Isopropanol, n-Hexane, and n-Heptane, each mixed with EAC), solubility consistently increases with both temperature and a higher mass fraction of Ethyl Acetate [1]. EAC is a highly effective solvent for this compound.
Table 2: Comparison of Solvent Performance for Nitro Musks [1] [2]
This table generalizes the solubility behavior of nitro musks like this compound and musk ambrette in pure solvents, based on experimental findings.
| Solvent | Solubility Performance | Notes |
|---|---|---|
| Acetone (ACE) | Highest | Often shows the best dissolving power [2]. |
| Ethyl Acetate (EAC) | High | A very strong and commonly used solvent for this compound [1]. |
| Methyl Acetate (MAC) | High | Behaves similarly to other ester solvents [2]. |
| Cyclohexane (CYH) | Moderate | Mid-range performance [2]. |
| n-Hexane (HX) | Low | A relatively poor solvent [1] [2]. |
| Isopropanol (IPA) | Lowest | Among the poorest performing solvents in studies [1] [2]. |
This is a standard method for determining accurate solubility data.
The following diagram outlines a logical workflow for selecting a solvent system and using it for purification via crystallization.
Q1: Why is Ethyl Acetate so effective for dissolving this compound? The high solubility can be explained by the Hansen Solubility Parameters (HSP). This compound has specific HSP values (δD, δP, δH), and Ethyl Acetate's parameters are closely matched. A smaller difference in HSP between the solute and solvent generally leads to higher solubility, indicating similar intermolecular forces [1].
Q2: My crystallization yield is low. What can I do? Low yield is often due to high solubility at low temperatures.
Q3: The crystals I obtain have a different morphology than expected. Why? This is a common occurrence. Research on musk ambrette shows that while solvent type can influence crystal habit (shape), it often does not change the fundamental internal crystal structure or melting point. This process is likely similar for this compound [2].
Q4: Are there any major safety or regulatory concerns with these solvents? While the solvents discussed are standard laboratory reagents, the primary regulatory concern lies with the nitro musk compounds themselves. Nitro musks like this compound are subject to restrictions due to environmental persistence and bioaccumulation potential. Regulatory bodies like the EPA and EU REACH may impose usage limits or require specific safety testing [3] [4]. Always consult your institution's safety guidelines and current regulations.
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Low Solubility at Room Temp | Solvent system is too weak. | Increase temperature or switch to a stronger solvent (e.g., from IPA to EAC, or increase EAC fraction in a mixture) [1]. |
| Oil Formation instead of Crystals | Too-rapid supersaturation. | Slow down the cooling/anti-solvent addition rate or add seed crystals to induce ordered crystal growth. |
| Inconsistent Solubility Data | Equilibrium not reached or solvent evaporation. | Ensure saturation time is sufficient (≥12 hrs) and vessels are properly sealed to maintain constant solvent composition [1]. |
| Poor Crystal Purity | Inadequate washing or too-fast crystallization. | Wash crystals with a small volume of cold anti-solvent or recrystallize using a slower, more controlled process. |
While not specific to stock solutions, the table below summarizes key chemical information from the search results that is relevant for planning your solution preparation.
| Property | Description |
|---|---|
| Chemical Name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone [1] [2] |
| CAS Registry Number | 81-14-1 [1] [2] |
| Molecular Formula | C14H18N2O5 [1] [2] |
| Molecular Weight | 294.30 g/mol [1] [2] |
| Physical Form | Crystalline powder [3] |
| Solubility Note | Can be tricky to dissolve directly; may require optimization of solvent and conditions [3] |
Based on general laboratory practice and the clues from the search results, here is a proposed workflow you can use to develop and validate your own preparation and storage protocol.
The table below summarizes key physicochemical properties of this compound that are relevant for planning your experiments [1].
| Property | Specification |
|---|---|
| CAS Number | 81-14-1 |
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.30 g/mol |
| Melting Point | 135-139 °C |
| Water Solubility | Insoluble |
| Stability | Stable. Incompatible with strong oxidizing agents, strong acids, and strong bases. |
Handling and Storage: For the pure powder, proper storage is crucial for maintaining stability. Store in a cool, dark, and dry environment [2]. As this compound is insoluble in water, stock solutions must be prepared in an organic solvent like ethanol or DMSO [3].
The following workflow is adapted from a peer-reviewed study that successfully used this compound in in vitro assays [3]. It provides a reliable starting point for your research.
Key Details:
Here are solutions to common problems you might encounter when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in Medium | Low aqueous solubility; dilution shock. | Ensure serial dilution from a concentrated stock. Vortex the working solution thoroughly before adding to cells. |
| High Solvent Concentration | Stock solution too dilute. | Prepare a more concentrated stock (e.g., 100-500 mM) to minimize solvent volume in culture. |
| Inconsistent Results | Degraded stock; uneven dosing. | Use fresh stock solutions. Create fresh working dilutions for each experiment. Vortex/mix solutions thoroughly. |
| Unexpected Cytotoxicity | Solvent toxicity; this compound bioactivity. | Include solvent control groups. Perform a dose-response curve to establish safe concentration ranges. |
What is the typical concentration range for this compound in cell culture studies? The appropriate concentration is highly dependent on your specific research question and cell type. One study investigating anti-cancer effects used a range around 200 µM [3]. You must perform a dose-response curve for your specific model to determine optimal and non-toxic concentrations.
Can this compound stability be tested in my medium? Yes. You can design a stability study by preparing the working solution in your complete culture medium (including serum) and incubating it under standard cell culture conditions (e.g., 37°C, 5% CO₂). Analyze the concentration at various time points (e.g., 0, 6, 24, 48 hours) using a sensitive technique like High-Performance Liquid Chromatography (HPLC) to measure the rate of degradation.
Are there any regulatory or safety concerns? Yes. This compound is classified with safety warnings. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects [1]. Always consult the Safety Data Sheet (SDS) before use and follow all local safety guidelines for handling, waste disposal, and personal protective equipment (PPE).
The table below compiles the half-maximal inhibitory concentration (IC50) values of this compound from specific studies.
| Cell Line | Cancer Type | IC50 Value (μM) | Experimental Context | Citation |
|---|---|---|---|---|
| AGS | Gastric Cancer | 4.2 | Treatment for 48 hours [1] [2] [3] | |
| HGC-27 | Gastric Cancer | 10.06 | Treatment for 48 hours [1] [2] [3] | |
| 22 other lines | Various Cancers (e.g., Lung, Breast) | Exerted "antiproliferative effects" | Specific IC50 values not listed; study confirmed broad anticancer activity [4] |
This data clearly demonstrates that this compound's potency can differ significantly even between cell lines of the same cancer type, as seen with the AGS and HGC-27 gastric cancer cells.
Based on the 2021 study in Molecular Medicine Reports, the anticancer effect of this compound in gastric cancer cells is linked to the downregulation of a specific gene, SORBS2. The proposed mechanism is summarized in the diagram below.
Key experimental evidence supporting this mechanism [1]:
The following workflow outlines the key steps for determining the IC50 of this compound in cancer cell lines, based on the methodologies described in the research [1] [3].
Q1: Why might the IC50 of this compound vary between different cell lines?
Q2: My IC50 values are inconsistent across experimental replicates. What could be the cause?
Q3: Is this compound the same as muscone?
The table below summarizes core quantitative data from a study investigating this compound's effects on gastric cancer cells and the role of SORBS2 [1].
| Parameter | Details / Values |
|---|---|
| Cell Lines | AGS (human gastric adenocarcinoma), HGC-27 (human gastric carcinoma) |
| This compound (Purity) | ≥98% [1] |
| IC₅₀ of this compound | AGS: 4.2 µM; HGC-27: 10.06 µM [1] |
| Treatment Duration | 48 hours (for IC₅₀ determination) [1] |
| Key Findings on this compound | Suppresses proliferation & colony formation; induces cell cycle arrest & apoptosis [1] |
| SORBS2 Knockdown Method | siRNA transfection using RNAiMAX reagent [1] |
| siRNA Sequences | siSORBS2-1: 5'-AUACCCCACAGCUAUUCUAGU-3' siSORBS2-2: 5'-GGGCAUCUUCCCGAUCUCAUA-3' [1] | | Knockdown Validation| RT-qPCR and Western Blot [1] | | Key Findings on SORBS2 KD| Inhibits proliferation & colony formation; reduces anticancer effect of this compound [1] |
Here are solutions to common experimental challenges based on the published study.
Q1: What could be the reason for low SORBS2 knockdown efficiency in my HGC-27 cells?
Q2: The anticancer effect of this compound is inconsistent in my experiments. How can I optimize the treatment?
For full reproducibility, here are the detailed methodologies from the source material.
SORBS2 Knockdown via siRNA Transfection
Cell Viability Assay (CCK-8) with this compound
This diagram illustrates the logical relationship and experimental workflow for investigating the this compound and SORBS2 mechanism, based on the cited study [1].
This compound (chemical name: 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone) is a synthetic compound that replicates the primary active component of natural musk, which has been used in traditional Chinese medicine for centuries to treat various conditions, including cancers. Modern scientific investigation has validated its significant anti-proliferative properties against diverse cancer cell types, with its pro-apoptotic effects demonstrated through multiple molecular studies.
Table: this compound Anticancer Activity Profile Across Cancer Types
| Cancer Cell Type | Experimental Model | Key Findings | IC50 Values | Citations |
|---|---|---|---|---|
| Gastric Cancer | AGS and HGC-27 cell lines | Significant suppression of proliferation and colony formation; induction of cell cycle arrest and apoptosis | 4.2 µM (AGS), 10.06 µM (HGC-27) | [1] |
| Lung Cancer | Multiple lung cancer cell lines | Growth repression and apoptosis induction; upregulation of IL-24 and DDIT3 expression | Variable by cell type | [2] |
| Various Cancers | 22 human cancer cell lines screening | Epithelial-derived cancers showed highest sensitivity; leukemia/lymphoma less responsive | Variable by cancer type | [2] |
The pro-apoptotic capacity of this compound has been consistently observed across multiple independent studies. Research indicates that cancer cells originating from epithelial tissues demonstrate particular sensitivity to this compound treatment, while hematological malignancies such as leukemia and lymphoma exhibit reduced responsiveness. This differential sensitivity highlights the importance of appropriate model selection when designing experiments involving this compound [2].
Table: Apoptosis Assay Methods Compatible with this compound Research
| Assay Category | Specific Method | Target/Principle | Detection Window | Throughput Capacity | Key Advantages | Technical Challenges |
|---|---|---|---|---|---|---|
| Caspase Activity | Caspase-Glo 3/7 | Luminescent detection of cleaved aminoluciferin | Mid-apoptosis | Ultra-HTS (1536-well) | High sensitivity (20-50x fluorescent assays), homogeneous "add-and-read" | Luciferase inhibitors in compound libraries may interfere |
| Caspase Activity | Fluorogenic substrates (DEVD-AMC/AFC) | Fluorescence after caspase cleavage | Mid-apoptosis | Medium HTS (384-well) | Allows multiplexing with other fluorescent assays | Fluorescent compound interference, lower sensitivity |
| Membrane Alterations | Annexin V binding | PS externalization detected with fluorescent probes | Early apoptosis | Medium HTS (96-384 well) | Early detection, can distinguish apoptotic/necrotic | Requires calcium, compromised membranes in late apoptosis |
| Mitochondrial Function | JC-1 staining | Mitochondrial membrane potential shifts | Early apoptosis | Low throughput | Visual confirmation of ΔΨm collapse | Requires careful staining optimization |
| DNA Fragmentation | TUNEL assay | DNA strand break labeling | Late apoptosis | Low throughput | Highly specific for late-stage apoptosis | Multi-step procedure, not HTS compatible |
The fundamental workflow for this compound apoptosis assessment begins with cell line selection based on known sensitivity profiles, followed by treatment optimization using established IC50 values as starting points. Apoptosis detection should employ a temporal approach with early markers (mitochondrial membrane potential, Annexin V) and mid-stage markers (caspase activation) measured at multiple time points. Validation experiments should include complementary methods to confirm apoptosis-specific death mechanisms.
This compound exerts its pro-apoptotic effects through multiple interconnected signaling pathways. Research has demonstrated that this compound treatment leads to downregulation of SORBS2 (sorbin and SH3 domain containing 2), a protein implicated in cell adhesion and signaling. Knockdown studies confirm that SORBS2 reduction contributes significantly to the anti-proliferative effects observed in gastric cancer cells, establishing this as a key mechanism in this compound-induced apoptosis [1]. Additionally, this compound treatment promotes upregulation of IL-24 (interleukin-24) and DDIT3 (DNA damage-inducible transcript 3), both known mediators of apoptosis in malignant cells [2].
The mitochondrial pathway of apoptosis appears prominently involved in this compound's mechanism, characterized by changes in the Bcl-2/Bax ratio and subsequent caspase-3 activation. This is consistent with observations that this compound induces disruption of mitochondrial membrane potential (ΔΨm), a key early event in the intrinsic apoptosis pathway. The convergence of these signaling events ultimately leads to execution-phase apoptosis including DNA fragmentation and formation of apoptotic bodies [2].
The Caspase-Glo 3/7 assay provides a highly sensitive, homogeneous method for detecting this compound-induced caspase activation. This bioluminescent assay measures the cleavage of DEVD-aminofluorocoumarin substrate by active caspase-3/7, generating a luminescent signal proportional to apoptosis levels.
Optimized Protocol:
Troubleshooting Tips:
The Annexin V binding assay detects phosphatidylserine externalization, an early apoptosis marker, while PI distinguishes late apoptotic/necrotic cells.
Optimized Protocol:
Troubleshooting Tips:
Q1: What are the established IC50 values for this compound in different cancer cell lines?
Q2: Which cancer cell types show greatest sensitivity to this compound?
Q3: What treatment duration is optimal for detecting this compound-induced apoptosis?
Q4: My caspase assay shows high background signal - how can I reduce this?
Q5: How can I distinguish apoptosis-specific effects from general cytotoxicity?
Q6: My positive control works but this compound shows no apoptosis induction - what could be wrong?
Successful investigation of this compound-induced apoptosis requires careful experimental design and validation across multiple detection platforms. Based on the collective research findings and technical considerations outlined in this guide, we recommend the following best practices:
The pro-apoptotic activity of this compound represents a promising avenue for therapeutic development, particularly when synthetic this compound demonstrates comparable efficacy to native musk extracts [2]. By following the optimized protocols and troubleshooting guidance provided in this technical resource, researchers can enhance the reliability and reproducibility of their investigations into this compound's anticancer mechanisms.
The table below summarizes key experimental findings from cell-based studies, highlighting the potency and mechanisms of both native musk and synthetic musk ketone.
| Feature | Native Musk | Synthetic this compound |
|---|---|---|
| General Efficacy | Induces growth repression and apoptosis in a majority of 22 tested cancer cell lines in a dose-dependent manner [1] [2]. | Induces growth repression and apoptosis in cancer cells, showing similar effects to native musk [1] [2]. |
| Cancer Cell Specificity | Epithelial-origin cancer cells (e.g., lung, gastrointestinal cancers) show higher sensitivity; leukemia and lymphoma cells are less sensitive [1]. | Shows specific efficacy in various carcinomas, such as lung, breast, and gastric cancer [1] [3]. |
| Example IC₅₀ Values | Not explicitly quantified in the sourced studies, but effects are dose-dependent [1]. | Gastric cancer: 4.2 µM (AGS cells), 10.06 µM (HGC-27 cells) [3]. |
| Key Identified Mechanisms | Up-regulates IL-24 (interleukin family) and DDIT3 (MAPK signaling pathway) in lung cancer cells [1]. | Up-regulates IL-24 and DDIT3 in lung cancer cells [1]. Down-regulates SORBS2 in gastric cancer cells [3]. |
| Chemical Complexity | A complex mixture of over 30 compounds, including this compound, other nitrogen-containing compounds, cholesterol, fatty acids, and inorganic salts [1]. | A single, pure compound (purity ≥98%) [1] [3]. |
These are standard tests to determine if a substance can kill cancer cells or inhibit their growth.
These methods identify genes and pathways affected by the treatment.
The experimental data points to several specific mechanisms through which these substances exert their anti-cancer effects. The following diagram illustrates the key signaling pathways involved in lung cancer cells based on the research findings:
In addition to the pathway above, a separate, specific mechanism has been identified for this compound in gastric cancer:
For a researcher, the key takeaways are:
The table below summarizes the key characteristics and regulatory status of musk ketone and musk xylene.
| Property | This compound | Musk Xylene |
|---|---|---|
| Chemical Abstract Service (CAS) Registry Number | Not fully provided in search results | 81-15-2 [1] |
| IUPAC Name | Not fully provided in search results | 5-tert-Butyl-2,4,6-trinitro-meta-xylene [1] |
| Molecular Formula | Not provided in search results | Not provided in search results |
| Physical Form | Information limited | Yellow crystals, plates, or needles with a musky odour [1] |
| Primary Use | Fragrance in cosmetics and household products [2] [3] | Fragrance in cosmetics and household products [2] [3] |
| Environmental Persistence | Persistent pollutant [2] | Very persistent, very bioaccumulative (vPvB) per REACH [2] |
| Bioaccumulation in Humans | Detected in blood, breast milk, and adipose tissue [2] [3] | Detected in blood, breast milk, and adipose tissue [2] [3] |
| Key Regulatory Status (as of 2025) | Restricted use (e.g., under REACH) [2] | Banned in the EU; classified as a Substance of High Concern [2] [3] |
The table below compares the documented toxicological effects of these two compounds based on experimental and observational data.
| Toxicity Aspect | This compound | Musk Xylene |
|---|---|---|
| Endocrine Disruption | Estrogenic activity; increased growth of estrogen-responsive human breast cancer cells in vitro [3] | Weakly estrogenic in animal and lab studies [2] |
| Metabolism & Toxicokinetics | Information limited; detected in human tissues indicates bioaccumulation [2] | Half-life of 60-94 days in humans; metabolized to an amine derivative that binds to hemoglobin [2] |
| Organ System Toxicity | Associated with larval development inhibition in plankton [3] | Associated with gynecological abnormalities and infertility in women in some studies [3] |
| Carcinogenicity | Associated with increased tumor risk in mice; not genotoxic but may enhance genotoxicity of other chemicals [2] | Not specifically mentioned in search results |
| Neurotoxicity | Not associated (use discontinued for musk ambrette due to neurotoxicity) [2] | Not associated (use discontinued for musk ambrette due to neurotoxicity) [2] |
The experimental data on these musks comes from specific protocols which are crucial for researchers to understand.
Accurate detection and quantification are fundamental for toxicity research.
The EU Technical Guidance Document (TGD) framework is used to evaluate environmental risks.
Understanding how humans are exposed to these chemicals and how they are processed in the body is key to assessing risk.
The primary routes are through the use of scented products, with emerging evidence pointing to ingestion as a significant pathway.
A proposed pathway for musk xylene's metabolism and potential effects highlights concerns about its persistence.
The following table summarizes key experimental findings from published studies on musk ketone's effects in various cancer cell lines.
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanism | Citation |
|---|
| Multiple Cancers (22 cell lines) | Various human cancer cell lines (e.g., lung, breast, gastrointestinal) | • Native musk and synthetic this compound induced growth repression and apoptosis in a dose-dependent manner. • Epithelial cancers were more sensitive. • Upregulated IL-24 and DDIT3 in lung cancer cells. | Modulation of interleukin family, TNF family, and MAPK signaling pathways. | [1] | | Lung Cancer | Human lung cancer cells (e.g., EPLC-32M1, XL-JT) | • this compound treatment led to differential expression of numerous genes. • Confirmed upregulation of IL-24 and DDIT3. | Induction of apoptosis through IL-24 and DDIT3 upregulation. | [1] | | Gastric Cancer | Human gastric cancer cells (AGS, HGC-27) | • IC50 values: 4.2 µM (AGS) and 10.06 µM (HGC-27). • Suppressed proliferation, induced cell cycle arrest and apoptosis. • Downregulated SORBS2 gene. | Growth suppression partly via downregulation of SORBS2. | [2] |
To ensure the reproducibility of the findings, here are the methodologies used in the key studies.
The research suggests that this compound exerts its anti-cancer effects in lung cancer through a multi-faceted mechanism. The diagram below illustrates this proposed pathway.
The pathway highlights two critical tumor-suppressing actions:
The experimental data suggests a compelling model where this compound triggers a dual-pronged attack on lung cancer cells:
This combined effect on multiple fronts may explain the potent anti-proliferative and apoptotic effects observed in the experimental data.
The following table summarizes the inhibitory effects of musk ketone on various human cancer cell lines based on key studies:
| Cancer Type | Cell Line(s) | Reported IC₅₀ / Effective Concentration | Key Observed Effects | Citations |
|---|---|---|---|---|
| Lung Cancer | EPLC-32M1, XL-JT, and others | Strong growth repression & apoptosis (dose-dependent) | Induction of apoptosis; Upregulation of IL-24 and DDIT3 genes. | [1] [2] |
| Gastric Cancer (GC) | AGS | 4.2 µM | Suppression of proliferation & colony formation; cell cycle arrest; apoptosis; downregulation of SORBS2. | [3] [4] |
| Gastric Cancer (GC) | HGC-27 | 10.06 µM | Suppression of proliferation & colony formation; cell cycle arrest; apoptosis; downregulation of SORBS2. | [3] [4] |
| Breast Cancer | Multiple lines (in study) | Growth repression & apoptosis (dose-dependent) | Inhibition of cell growth and induction of apoptosis. | [1] |
| Various Carcinomas | Esophageal, Gastric, Colorectal, Hepatocellular, Mammary | Sensitivity to treatment | Growth repression and apoptosis in the majority of 17 sensitive cell lines. Epithelial-origin cells showed higher sensitivity. | [1] |
| Leukaemia & Lymphoma | Acute Myelogenous Leukaemia, B cell Lymphoma | Not sensitive | Minimal to no sensitivity to this compound treatment. | [1] |
The data in the table above were generated using standard, rigorous methodologies crucial for your experimental design and data interpretation.
This compound exerts its anticancer effects through multiple pathways, which can be cancer-type-specific. The following diagram illustrates the two primary mechanisms identified in lung and gastric cancers.
The diagram shows two key mechanisms. Research indicates that this compound's broad-spectrum activity involves the modulation of multiple genes and pathways. In a screen of lung cancer cells, native musk and this compound were found to upregulate IL-24 (involved in interleukin family pathways) and DDIT3 (a stress-induced transcript involved in the MAPK signaling pathway), both of which are potent inducers of apoptosis [1] [2]. In gastric cancer, microarray data revealed that this compound treatment leads to the downregulation of SORBS2. Functional experiments confirmed that knocking down SORBS2 mimics the antiproliferative effects of this compound, while silencing SORBS2 reduces its efficacy, indicating SORBS2 is a critical target in this context [3] [4].
The following tables summarize core experimental findings from a 2025 comparative study, which used techniques including GC-MS, LC-MS, amino acid analysis, and ICP-MS [1].
Table 1: Comparison of Organic Components
| Component | Natural Musk (NM) | Synthetic Musk Ketone / Artificial Musk (AM) | Analytical Method |
|---|---|---|---|
| Volatile Compounds | 15 identified | 8 identified | GC-MS |
| Alcohol-soluble Compounds | 25 identified | 22 identified | LC-MS |
| Total Amino Acids | 156.4 mg/g | 787.1 mg/g | Amino Acid Autoanalyzer |
| Key Characteristic | More complex chemical constituents | Less complex chemical profile | GC-MS, LC-MS |
Table 2: Inorganic Elements and Anti-inflammatory Activity
| Parameter | Natural Musk (NM) | Synthetic this compound / Artificial Musk (AM) | Analytical Method |
|---|---|---|---|
| Characteristic Inorganic Elements | K, Al, Ni, As, Hg | Na, Fe, Al, Co, Cu, Ag, Ba, Pb | ICP-MS |
| In Vitro Anti-inflammatory Starting Concentration | 0.025 mg/mL | 0.05 mg/mL | Cell-based assay (Griess) |
| Key Implication | NM and AM cannot be used interchangeably in clinical applications [1] |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the cited study [1].
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) for Alcohol-soluble Compounds
Amino Acid Analysis
In Vitro Anti-inflammatory Activity Assay
Beyond basic composition, research highlights key differences and similarities in biological activity, particularly regarding anti-cancer mechanisms.
Table 3: Comparison of Anti-Cancer Mechanisms
| Aspect | Natural Musk | Synthetic this compound | Experimental Context |
|---|---|---|---|
| Anti-Cancer Efficacy | Growth repression & apoptosis in most solid cancer cell lines (e.g., lung, breast, GI cancers) [2]. | Similar growth repression & apoptosis induction as native musk in sensitive cell lines [2]. | In vitro studies on 22 human cancer cell lines [2]. |
| Sensitive Cancer Types | Cancers of epithelial origin (e.g., lung, gastrointestinal) [2]. | Same as natural musk [2]. | In vitro cell proliferation and apoptosis assays [2]. |
| Proposed Signaling Pathways | Up-regulation of IL-24 (interleukin family) and DDIT3 (MAPK signalling pathway) [2]. | Up-regulation of IL-24 and DDIT3 [2]. | Microarray and qRT-PCR in lung cancer cells [2]. |
The following diagram illustrates the proposed signaling pathway through which both natural musk and synthetic this compound induce apoptosis in lung cancer cells, based on gene expression data [2].
The following table summarizes the experimental setups and major gene targets identified in recent studies on musk ketone.
| Cell Line / Model | Key Gene Targets Regulated by this compound | Experimental Techniques Used | Citation |
|---|---|---|---|
| Gastric cancer cells (AGS, HGC-27) | SORBS2 (downregulated) | Microarray, RT-qPCR, Western Blot, siRNA Knockdown [1] [2] [3] | |
| Various human cancer cell lines (e.g., lung cancer) | IL-24, DDIT3 (upregulated) | Microarray, RT-qPCR [4] | |
| Mouse embryonic stem cells | 2,879 genes differentially expressed (e.g., AHR) | Microarray (Affymetrix Mouse Genome GeneChip) [5] | |
| MCAO rat model (Cerebral Ischemia) | Activation of PI3K/Akt signaling pathway | Western Blot, Immunohistochemistry [6] |
Here are the step-by-step methodologies commonly used in these studies to validate microarray data.
The diagram below illustrates the general workflow from microarray analysis to functional validation, and a key signaling pathway identified in cerebral ischemia research.
General Experimental Workflow for Microarray Validation
This compound Activates the PI3K/Akt Pathway in Cerebral Ischemia [6]
Health Hazard;Environmental Hazard